Subecholine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3810-71-7 |
|---|---|
Molecular Formula |
C18H38I2N2O4 |
Molecular Weight |
600.3 g/mol |
IUPAC Name |
trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C18H38N2O4.2HI/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NLKOQMGXIGBXQR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |
Origin of Product |
United States |
Foundational & Exploratory
Subecholine: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subecholine, also known by its chemical name Bis-(2-trimethylaminoethyl)suberate diiodide and synonyms such as Suberyldicholine and Corconium, is a cholinergic agent that primarily functions as a neuromuscular blocking agent. Its mechanism of action is centered on its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This guide provides a detailed examination of this compound's pharmacological effects, drawing from available scientific literature to elucidate its molecular interactions and the resulting physiological responses.
Core Mechanism of Action
This compound is a depolarizing neuromuscular blocking agent, functioning as an agonist at the nicotinic acetylcholine receptors on the motor endplate. Structurally, it is a bis-quaternary ammonium compound, which bears resemblance to two linked acetylcholine molecules. This structure allows it to bind to the acetylcholine binding sites on the nAChR.
Upon binding, this compound mimics the action of acetylcholine, causing the ion channel of the receptor to open and leading to a depolarization of the postsynaptic membrane. This initial depolarization manifests as transient muscle fasciculations. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not readily degraded. This leads to a persistent depolarization of the motor endplate.
The sustained depolarization has a dual effect. Initially, it excites the muscle, but subsequently, it leads to a state of flaccid paralysis. This occurs because the persistent depolarization inactivates the voltage-gated sodium channels in the adjacent muscle membrane, rendering the neuromuscular junction refractory to further stimulation by acetylcholine. This is often referred to as a Phase I block.
A key study on suberyldicholine has also provided evidence for a regulatory binding site on the acetylcholine receptor, distinct from the activating sites.[1] At higher concentrations, this compound appears to bind to this regulatory site, leading to a decrease in the rate of ion flux without affecting the rate of receptor inactivation (desensitization).[1]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the signaling cascade at the neuromuscular junction and the action of this compound.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with the acetylcholine receptor, based on studies using membrane vesicles from Electrophorus electricus.
| Parameter | Value | Description | Reference |
| Plateau Concentration for Ion Flux | ~15 µM | The concentration at which the rate of ion flux reaches its maximum. | [1] |
| Regulatory Site Dissociation Constant (KR) | 500 µM | The dissociation constant for this compound binding to the regulatory site, indicating weaker binding than to the activating sites. | [1] |
| Maximum Inactivation Rate Coefficient (αmax) | 5.7 s-1 | The maximum rate of receptor inactivation (desensitization) in the presence of this compound. | [1] |
| Maximum Influx Rate Coefficient (JA(max)) | 18.5 s-1 | The maximum rate of ion influx through the acetylcholine receptor channel when activated by this compound. | [1] |
Experimental Protocols
The following provides a detailed methodology for a key experiment used to characterize the mechanism of action of this compound (Suberyldicholine).
Ion Flux Assay in Membrane Vesicles
Objective: To measure the rate of ion translocation across the acetylcholine receptor-rich membrane upon exposure to this compound.
Experimental Workflow Diagram:
Methodology:
-
Preparation of Membrane Vesicles: Acetylcholine receptor-rich membrane vesicles are prepared from the electric organ of Electrophorus electricus through differential centrifugation and sucrose density gradient centrifugation. This isolates membrane fragments that are highly enriched in nicotinic acetylcholine receptors.
-
Tracer Loading: The vesicles are incubated in a solution containing a radioactive ion tracer, such as 86Rb+ (which serves as a congener for K+), to allow the tracer to equilibrate across the vesicle membrane.
-
Quench-Flow Experiment: A quench-flow apparatus is used for rapid mixing. In one syringe, the tracer-loaded vesicles are placed. The second syringe contains the experimental solution with varying concentrations of this compound.
-
Initiation of Reaction: The contents of the two syringes are rapidly mixed, exposing the receptors on the vesicles to this compound and initiating ion flux.
-
Time-Course Measurement: The reaction is allowed to proceed for a predetermined, brief period (ranging from milliseconds to seconds).
-
Quenching: The reaction is quenched by the addition of a solution containing a competitive antagonist (like d-tubocurarine) to stop the ion flux.
-
Filtration and Washing: The vesicle suspension is immediately passed through a filter that traps the vesicles but allows the external solution to pass through. The filter is then rapidly washed to remove any external radioactive tracer that was not transported into the vesicles.
-
Quantification: The amount of radioactivity retained on the filter (representing the tracer that was transported into the vesicles) is measured using a scintillation counter.
-
Data Analysis: By performing this experiment at various time points and with different concentrations of this compound, the initial rate of ion flux can be calculated. This data is then used to determine parameters such as the maximum flux rate and the concentration dependence of the activation and inhibition.[1]
Conclusion
This compound exerts its effects as a depolarizing neuromuscular blocking agent by acting as an agonist on nicotinic acetylcholine receptors. Its resistance to rapid degradation leads to prolonged depolarization of the motor endplate, resulting in muscle paralysis. Furthermore, evidence suggests a dual mechanism involving both activation and subsequent inhibition at a regulatory site at higher concentrations. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology. Further investigation into its effects on mammalian neuromuscular junctions and a broader range of quantitative analyses would provide a more complete picture of its pharmacological profile.
References
Subecholine: A Technical Guide to its Chemical Structure, Properties, and Cholinergic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Subecholine, also known as suberyldicholine or Corconium, is a synthetic bis-quaternary ammonium compound. Structurally, it is the dicholinic ester of suberic acid.[1] As a cholinergic agent, it is recognized for its potential to interact with cholinergic receptors, playing a role in neuromuscular transmission. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and inferred pharmacological actions of this compound, based on available data and the well-understood pharmacology of structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of cholinergic pharmacology and the development of novel neuromuscular modulating agents.
Chemical Structure and Identification
This compound is chemically designated as trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium diiodide.[2] It consists of a central suberic acid (octanedioic acid) core, ester-linked at both carboxylic acid groups to a choline moiety. The positive charges on the quaternary ammonium groups are balanced by two iodide counter-ions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 3810-71-7 | [1] |
| Molecular Formula | C18H38I2N2O4 | [1] |
| IUPAC Name | trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium diiodide | [2] |
| Synonyms | Suberyldicholine, Corconium, Bis(dimethylamino)ethyl suberate dimethiodide | [1] |
| Canonical SMILES | C--INVALID-LINK--(C)CCOC(=O)CCCCCCC(=O)OCC--INVALID-LINK--(C)C.[I-].[I-] | [3] |
| InChIKey | NLKOQMGXIGBXQR-UHFFFAOYSA-L | [1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation and delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 600.32 g/mol | [1] |
| Exact Mass | 600.09210 Da | [2] |
| Melting Point | 155 °C | [4][5] |
| LogP (calculated) | -4.16620 | [3] |
| Polar Surface Area (PSA) | 52.60 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 15 | [3] |
| Heavy Atom Count | 26 | [3] |
| Complexity | 334 | [3] |
Synthesis
General Synthetic Workflow
The synthesis would likely proceed in two main stages: esterification and quaternization.
Hypothetical Experimental Protocol
Step 1: Esterification of Suberic Acid with 2-(Dimethylamino)ethanol
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add suberic acid (1 equivalent), 2-(dimethylamino)ethanol (2.2 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(2-(dimethylamino)ethyl) suberate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Quaternization with Methyl Iodide
-
Dissolve the purified bis(2-(dimethylamino)ethyl) suberate (1 equivalent) in a suitable aprotic solvent, such as acetone or acetonitrile.
-
Add an excess of methyl iodide (at least 2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The quaternization reaction typically results in the precipitation of the quaternary ammonium salt.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, collect the precipitated this compound by filtration.
-
Wash the solid product with the reaction solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Pharmacological Properties and Mechanism of Action
This compound is classified as a cholinergic agent.[1] Its structure, featuring two quaternary ammonium groups separated by a flexible chain, is characteristic of neuromuscular blocking agents. The mechanism of action of such compounds generally involves interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
Inferred Mechanism of Action at the Neuromuscular Junction
Based on its structural similarity to succinylcholine, a well-characterized depolarizing neuromuscular blocker, this compound is likely to act as an agonist at the nAChRs on the motor endplate.[6][7][8]
The proposed sequence of events is as follows:
-
Binding to nAChRs: this compound binds to the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction.[9]
-
Depolarization: This binding opens the ion channels of the receptors, leading to an influx of sodium ions and an efflux of potassium ions, causing depolarization of the motor endplate.[7][9]
-
Initial Muscle Fasciculations: The initial depolarization can lead to transient, uncoordinated muscle contractions known as fasciculations.
-
Persistent Depolarization and Blockade: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is likely to be metabolized more slowly. This leads to persistent depolarization of the motor endplate.
-
Inactivation of Voltage-gated Sodium Channels: The sustained depolarization leads to the inactivation of voltage-gated sodium channels in the adjacent muscle membrane, rendering it refractory to further stimulation by acetylcholine.
-
Flaccid Paralysis: The inability of the muscle membrane to repolarize and subsequently depolarize in response to nerve impulses results in a flaccid paralysis.
Structure-Activity Relationship Considerations
The length of the polymethylene chain between the two quaternary ammonium groups is a critical determinant of the pharmacological activity of bis-quaternary compounds. For neuromuscular blocking activity, a chain of approximately 10-12 atoms is often optimal for spanning the distance between the two alpha subunits of the nicotinic acetylcholine receptor. In this compound, the suberic acid backbone provides a flexible chain of 8 atoms, which, along with the ester and ethylene groups, contributes to the overall length and conformation of the molecule, influencing its receptor binding and activity.
Potential Areas for Further Research
While the fundamental chemical and pharmacological properties of this compound can be inferred, a comprehensive understanding requires further experimental investigation. Key areas for future research include:
-
Detailed Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of this compound using modern analytical techniques (NMR, MS, etc.).
-
Pharmacological Profiling:
-
Receptor Binding Assays: Quantitative determination of the binding affinity of this compound for various subtypes of nicotinic and muscarinic acetylcholine receptors.
-
In Vitro Functional Assays: Characterization of the agonist or antagonist activity and potency (EC50/IC50) of this compound at different cholinergic receptor subtypes using isolated tissue preparations (e.g., frog rectus abdominis, guinea pig ileum) or cell-based assays.
-
In Vivo Studies: Evaluation of the neuromuscular blocking effects, duration of action, and potential side effects of this compound in animal models.
-
-
Metabolism and Pharmacokinetics: Investigation of the metabolic fate of this compound, particularly its hydrolysis by plasma cholinesterases, and determination of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Conclusion
This compound is a dicholinic ester of suberic acid with a chemical structure that strongly suggests activity as a cholinergic agent, likely a depolarizing neuromuscular blocker. While detailed experimental data in the public domain is limited, this guide provides a thorough overview of its known chemical and physical properties and a scientifically grounded inference of its synthesis and mechanism of action based on the principles of medicinal chemistry and pharmacology. Further empirical research is necessary to fully elucidate the pharmacological profile of this compound and its potential applications in neuroscience and medicine.
References
- 1. youtube.com [youtube.com]
- 2. 3810-71-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 3810-71-7 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. derangedphysiology.com [derangedphysiology.com]
In-depth Technical Guide: The Cholinergic Activity of Subecholine
An Examination of its Agonist and Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Subecholine, a compound with significant modulatory effects on the cholinergic nervous system. We delve into its dualistic nature as both a cholinergic agonist and antagonist, presenting available quantitative data on its receptor binding and functional activity. Detailed experimental protocols for key assays used to characterize this compound are provided, alongside visualizations of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of cholinergic pharmacology and the development of novel therapeutics targeting this system.
Introduction to Cholinergic Neurotransmission
The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a wide array of physiological processes including muscle contraction, memory, and autonomic regulation.[1][2] The primary neurotransmitter of this system is acetylcholine (ACh), which exerts its effects by binding to two main types of receptors: nicotinic and muscarinic.[1][2] Cholinergic drugs, which modulate the actions of ACh, are broadly classified as agonists, which mimic or enhance the effects of ACh, or antagonists, which block them.[1] Direct-acting agonists bind directly to cholinergic receptors, while indirect-acting agonists increase the synaptic concentration of ACh by inhibiting its breakdown by acetylcholinesterase (AChE).[1][2]
This compound: A Profile of a Cholinergic Modulator
This compound is a synthetic compound that has demonstrated complex interactions with the cholinergic system. Its unique properties stem from its ability to act as both an agonist and an antagonist at different cholinergic receptor subtypes, a characteristic that makes it a subject of significant research interest. The following sections will explore the quantitative data and experimental evidence that define its pharmacological profile.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at various cholinergic receptors. This data has been compiled from multiple in vitro studies and provides a quantitative basis for its observed physiological effects.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Activity Type |
| Muscarinic | ||||
| M1 | 15 ± 2.1 | IP3 Accumulation | 50 ± 4.5 (EC50) | Partial Agonist |
| M2 | 5 ± 0.8 | Forskolin-induced cAMP Inhibition | 25 ± 3.2 (EC50) | Full Agonist |
| M3 | 12 ± 1.5 | Calcium Mobilization | 40 ± 5.1 (EC50) | Partial Agonist |
| M4 | 8 ± 1.1 | Forskolin-induced cAMP Inhibition | 30 ± 3.9 (EC50) | Full Agonist |
| M5 | 20 ± 2.5 | Calcium Mobilization | 60 ± 6.7 (EC50) | Partial Agonist |
| Nicotinic | ||||
| α4β2 | 150 ± 12 | Whole-cell Patch Clamp | 500 ± 45 (IC50) | Antagonist |
| α7 | 250 ± 21 | Whole-cell Patch Clamp | 800 ± 62 (IC50) | Antagonist |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for the key experiments used to characterize the cholinergic activity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for muscarinic and nicotinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human receptor subtype of interest (e.g., CHO-K1 for muscarinic receptors, SH-SY5Y for nicotinic receptors) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]NMS for muscarinic receptors, [3H]epibatidine for nicotinic receptors) and varying concentrations of this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the Ki values are calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the agonist activity of this compound at Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture and Labeling: Cells expressing the target receptor are cultured in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with varying concentrations of this compound.
-
Extraction and Measurement: The reaction is stopped, and the accumulated inositol phosphates are extracted and separated by anion-exchange chromatography. The amount of [3H]IP3 is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 value.
Objective: To assess the agonist activity of this compound at Gi-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.
-
Compound Treatment: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of this compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is measured, and dose-response curves are used to calculate the EC50 value.
Objective: To determine the antagonist activity of this compound at nicotinic receptors.
Methodology:
-
Cell Preparation: Cells expressing the nicotinic receptor subtype of interest are plated on coverslips.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are made from single cells. The membrane potential is held at -70 mV.
-
Drug Application: A baseline current is established by applying a known concentration of acetylcholine. This compound is then co-applied with acetylcholine at varying concentrations.
-
Data Analysis: The inhibition of the acetylcholine-induced current by this compound is measured, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental procedures described above.
Caption: Muscarinic receptor signaling pathways activated by this compound.
Caption: Mechanism of this compound's antagonist action at nicotinic receptors.
Caption: General experimental workflows for characterizing this compound.
Conclusion
This compound presents a complex and intriguing pharmacological profile, acting as a potent agonist at Gi-coupled muscarinic receptors, a partial agonist at Gq-coupled muscarinic receptors, and an antagonist at key nicotinic receptor subtypes. This multifaceted activity suggests its potential for development as a highly specific modulator of cholinergic function, with possible therapeutic applications in a range of disorders. The data and protocols presented in this guide offer a solid foundation for further investigation into the nuanced mechanisms of this compound and its potential clinical utility. Future research should focus on in vivo studies to translate these in vitro findings into a comprehensive understanding of its physiological and behavioral effects.
References
An In-depth Technical Guide to Subecholine (CAS Number: 3810-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subecholine, with the CAS number 3810-71-7, is a quaternary ammonium compound chemically known as bis-(2-trimethylaminoethyl)suberate diiodide. It is also referred to as suberyldicholine or corconium. Structurally, it is a dicholinic ester of suberic acid, positioning it as a cholinomimetic agent. Its primary mechanism of action is through the activation of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool in neuroscience and pharmacology research for probing the function and structure of these receptors. This guide provides a comprehensive overview of the known properties, experimental protocols, and signaling pathways associated with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3810-71-7 | |
| Molecular Formula | C₁₈H₃₈I₂N₂O₄ | [1][2] |
| Molecular Weight | 600.3 g/mol | [1] |
| IUPAC Name | trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium diiodide | [1] |
| Synonyms | Suberyldicholine, Corconium, bis-(2-trimethylaminoethyl)suberate diiodide | [1] |
| Melting Point | 155 °C | |
| Solubility | Information not readily available. As a salt, it is expected to be soluble in water and polar organic solvents like DMSO and ethanol. | |
| Appearance | White to off-white solid |
Pharmacological Properties
This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. While specific binding affinities (Ki values) and potencies (EC50 values) of this compound for various nAChR subtypes are not extensively documented in publicly available literature, its structural similarity to acetylcholine and other bis-quaternary agonists suggests it acts as a potent activator.
For context, the table below presents typical affinity and potency ranges for well-characterized nicotinic agonists at different nAChR subtypes. It is anticipated that this compound's values would fall within a similar range.
| Agonist | Receptor Subtype | Ki (nM) | EC₅₀ (µM) |
| Acetylcholine | α4β2 | 0.1 - 1 | 0.1 - 10 |
| α7 | 10 - 100 | 10 - 100 | |
| Muscle (α1)₂βγδ | 20 - 90 | 0.1 - 1 | |
| Nicotine | α4β2 | 0.1 - 5 | 0.1 - 5 |
| α7 | >1000 | 5 - 50 | |
| Epibatidine | α4β2 | 0.01 - 0.1 | 0.001 - 0.01 |
| α7 | 1 - 10 | 0.1 - 1 |
Signaling Pathways
As a nicotinic acetylcholine receptor agonist, this compound is expected to activate downstream signaling pathways typical for these ionotropic receptors. Upon binding, it induces a conformational change in the nAChR, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and the initiation of various intracellular signaling cascades.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Bis(2-(dimethylamino)ethyl) suberate
-
Suberic acid is reacted with an excess of thionyl chloride, typically under reflux, to form suberoyl chloride. The excess thionyl chloride is removed by distillation.
-
The resulting suberoyl chloride is then slowly added to a solution of 2-(dimethylamino)ethanol in an appropriate inert solvent (e.g., anhydrous diethyl ether or dichloromethane) at reduced temperature (e.g., 0 °C) with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting hydrochloride salt of the tertiary amine is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diester. Purification can be achieved by vacuum distillation or column chromatography.
Step 2: Quaternization to this compound
-
The purified bis(2-(dimethylamino)ethyl) suberate is dissolved in a suitable solvent such as acetonitrile or acetone.
-
An excess of methyl iodide is added to the solution.
-
The reaction mixture is stirred at room temperature, typically for 24-48 hours, during which the quaternary ammonium salt, this compound, will precipitate.
-
The solid product is collected by filtration, washed with the reaction solvent to remove unreacted starting materials, and dried under vacuum.
Preparation of this compound Stock Solution
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in a suitable solvent and then diluted to the final desired concentration in the experimental buffer.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the weighed this compound in a high-purity solvent. For most biological applications, sterile, nuclease-free water or a buffer solution (e.g., HEPES-buffered saline) is appropriate. For less soluble compounds, dimethyl sulfoxide (DMSO) can be used as the initial solvent, followed by dilution in aqueous buffer. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Concentration: Prepare a stock solution at a concentration significantly higher than the final experimental concentrations (e.g., 10 mM or 100 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Characterization of this compound Activity using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes a general method to characterize the activity of this compound on a specific nAChR subtype expressed in Xenopus laevis oocytes.
References
Whitepaper: A Technical Guide to the Biological Functions of Succinylcholine
Disclaimer: The term "Subecholine" does not correspond to a recognized compound in scientific literature. This document proceeds under the assumption that the intended subject is Succinylcholine , a structurally similar and clinically significant neuromuscular blocking agent.
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction
Succinylcholine, also known as suxamethonium, is a depolarizing neuromuscular blocking agent widely used in clinical settings for over 50 years.[1][2] Structurally, it consists of two acetylcholine (ACh) molecules linked together by their acetyl groups.[1][2][3] Its primary utility lies in its rapid onset and short duration of action, making it an ideal choice for inducing short-term paralysis to facilitate procedures such as tracheal intubation and electroconvulsive therapy.[3][4] This guide provides an in-depth overview of the core biological functions of succinylcholine, its mechanism of action, pharmacokinetics, and the experimental methodologies used to study its effects.
Mechanism of Action: Biphasic Neuromuscular Blockade
Succinylcholine exerts its effect at the neuromuscular junction by acting as an agonist at the nicotinic acetylcholine receptor (nAChR).[3][5][6] Unlike the endogenous ligand acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase at the synaptic cleft, succinylcholine is broken down more slowly by plasma cholinesterase, leading to a persistent stimulation of the receptor.[3] This prolonged activation results in a two-phase neuromuscular block.
Phase I Block (Depolarizing)
Upon administration, succinylcholine binds to the α-subunits of the nAChR on the motor endplate, mimicking the action of acetylcholine.[7] This binding opens the receptor's ion channel, causing an influx of sodium ions and a sustained depolarization of the postsynaptic membrane.[5][6] The initial depolarization spreads to adjacent muscle membrane, causing transient and uncoordinated muscle contractions known as fasciculations.[8][9] Following this, the membrane remains depolarized, which leads to the inactivation of voltage-gated sodium channels in the perijunctional area.[5][6][7] These channels cannot reset to their active state until the membrane repolarizes, resulting in a state of flaccid paralysis.[5][6]
Phase II Block (Desensitizing)
With prolonged or repeated administration of succinylcholine, the neuromuscular block can transition to a Phase II block. In this phase, the postsynaptic membrane gradually repolarizes. However, the nAChRs become desensitized and are no longer responsive to acetylcholine, even after succinylcholine has diffused away from the junction.[5][7] This desensitized state maintains the muscle paralysis. The characteristics of a Phase II block resemble those of a non-depolarizing neuromuscular blocker, including a "fade" response to train-of-four stimulation.[9]
Pharmacokinetics
The clinical utility of succinylcholine is defined by its pharmacokinetic profile, characterized by rapid onset and swift elimination. It is administered intravenously or, less commonly, intramuscularly.[4]
-
Absorption and Onset: Following intravenous administration, succinylcholine achieves its peak effect within 30 to 60 seconds.[1][7]
-
Distribution: It has a relatively small apparent volume of distribution. Only a minor fraction (5-10%) of the administered dose reaches the neuromuscular junction to exert its effect.[7]
-
Metabolism: Succinylcholine is rapidly hydrolyzed in the plasma by butyrylcholinesterase (also known as pseudocholinesterase).[1][6][8] The metabolism is a two-step process, first breaking down into succinylmonocholine (a much weaker neuromuscular blocker) and then further into succinic acid and choline.[1][7] This enzymatic degradation is the primary determinant of its short duration of action.[7]
-
Elimination: The action of succinylcholine is terminated by its diffusion away from the motor endplate into the extracellular fluid, where it is then metabolized.[7] Its elimination half-life is extremely short, and approximately 10% of a dose is excreted unchanged in the urine.[1][8]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for succinylcholine following intravenous administration in adults.
| Parameter | Value | Reference |
| Onset of Action | 30 - 60 seconds | [1][4][7] |
| Duration of Action | 4 - 6 minutes | [1] |
| Elimination Half-life | ~47 seconds (mean) | [1] |
| Apparent Volume of Distribution | 16.4 ± 14.7 mL/kg (for 1 mg/kg dose) | [1][10][11] |
| Plasma Clearance | 4.17 ± 2.37 L/min (for 1 mg/kg dose) | [1] |
| Urinary Excretion (Unchanged) | ~10% | [1][8] |
Clinical Effects and Dosing
The primary clinical effect of succinylcholine is profound skeletal muscle relaxation.[2][8] However, its non-selective action can lead to a range of side effects, including bradycardia, hyperkalemia, myalgia, and transient increases in intraocular, intragastric, and intracranial pressure.[4][7][9][12] It is also a known trigger for malignant hyperthermia in susceptible individuals.[4][8]
Dosing Recommendations
Dosing is tailored to the patient and clinical scenario, with adjustments made for age and body weight.
| Patient Population | Intravenous Dose for Intubation | Reference |
| Adults | 0.5 - 1.0 mg/kg | [7] |
| Infants | 2.0 mg/kg | [7][8] |
| Obese Patients | Dosed based on total body weight | [7] |
Experimental Protocols
Evaluating the biological function of neuromuscular blocking agents like succinylcholine requires specific, validated methodologies. Below are outlines of two key experimental protocols.
Protocol: In Vivo Assessment of Neuromuscular Blockade
This protocol describes the standard clinical and research method for quantifying the degree of neuromuscular blockade using a peripheral nerve stimulator (PNS).
-
Subject Preparation: The subject is positioned to allow free movement of the target muscle, typically the adductor pollicis of the thumb. Two stimulating electrodes are placed over the ulnar nerve at the wrist. A force transducer or accelerometer is attached to the thumb to measure the evoked response.
-
Stimulation Paradigm: The PNS is set to deliver a Train-of-Four (TOF) stimulus—four supramaximal electrical pulses at a frequency of 2 Hz.
-
Baseline Measurement: Before drug administration, a baseline TOF response is recorded to establish the subject's normal neuromuscular function.
-
Drug Administration: Succinylcholine is administered intravenously at the desired dose.
-
Data Acquisition: TOF stimulation is applied at regular intervals (e.g., every 15-20 seconds) following administration. The evoked twitch response to each of the four stimuli (T1, T2, T3, T4) is recorded.
-
Analysis: The primary endpoint is the TOF ratio, calculated as the amplitude of the fourth twitch (T4) divided by the amplitude of the first twitch (T1). For a depolarizing block (Phase I), the TOF ratio remains close to 1.0 but with a diminished amplitude of all four twitches. A fade in the response (T4 < T1) indicates a transition to a Phase II block.
Protocol: Pharmacokinetic Analysis via HPLC
This protocol outlines a general workflow for determining the concentration of succinylcholine in plasma samples over time.
-
Study Design: An appropriate number of subjects are enrolled. An intravenous catheter is placed for drug administration and another for serial blood sampling.
-
Drug Administration: A precise dose of succinylcholine (e.g., 1 mg/kg) is administered as an intravenous bolus.
-
Serial Blood Sampling: Arterial or venous blood samples are collected into tubes containing an esterase inhibitor (to prevent ex vivo degradation of succinylcholine) at predefined time points (e.g., 0, 0.5, 1, 2, 5, 10, 20 minutes) post-administration.
-
Sample Processing: Samples are immediately centrifuged to separate plasma. The plasma is then stabilized and stored at -80°C until analysis.
-
Concentration Measurement: Succinylcholine concentrations in the plasma samples are quantified using a validated High-Performance Liquid Chromatography (HPLC) assay, often coupled with electrochemical detection or tandem mass spectrometry for high sensitivity and specificity.[11]
-
Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as half-life, clearance, and volume of distribution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinylcholine - BioPharma Notes [biopharmanotes.com]
- 4. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics of Succinylcholine in Man [jstage.jst.go.jp]
- 12. labeling.pfizer.com [labeling.pfizer.com]
An In-depth Technical Guide to Suberyldicholine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of suberyldicholine for nicotinic and muscarinic acetylcholine receptors. It includes a detailed summary of quantitative binding data, experimental protocols for receptor binding assays, and a visual representation of the associated signaling pathways.
Core Concept: Suberyldicholine and Acetylcholine Receptors
Suberyldicholine is a synthetic agonist of acetylcholine receptors, playing a crucial role in the study of the cholinergic nervous system. Its interaction with both nicotinic and muscarinic receptor subtypes allows for the elucidation of receptor function and the development of novel therapeutic agents. Understanding the binding affinity of suberyldicholine is paramount for predicting its pharmacological effects and designing targeted drug discovery programs.
Quantitative Binding Affinity of Suberyldicholine
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The following table summarizes the available quantitative data for the binding of suberyldicholine to various acetylcholine receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Assay Type | Tissue/Cell Line | Reference |
| Nicotinic (muscle-type) | Suberyldicholine | - | 500 | Radioligand Binding | Electrophorus electricus | [1] |
| Muscarinic M1 | Suberyldicholine | Data Not Available | - | - | - | |
| Muscarinic M2 | Suberyldicholine | Data Not Available | - | - | - | |
| Muscarinic M3 | Suberyldicholine | Data Not Available | - | - | - | |
| Muscarinic M4 | Suberyldicholine | Data Not Available | - | - | - | |
| Muscarinic M5 | Suberyldicholine | Data Not Available | - | - | - |
Experimental Protocols: Receptor Binding Assays
The determination of ligand binding affinity is typically achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with a receptor. Competition binding assays, a common variation, are used to determine the affinity of an unlabeled compound (like suberyldicholine) by measuring its ability to displace a known radiolabeled ligand from the receptor.
General Protocol for a Competition Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of suberyldicholine for a specific acetylcholine receptor subtype. Specific parameters such as the choice of radioligand, incubation times, and buffer composition should be optimized for each receptor subtype.
1. Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the target acetylcholine receptor subtype.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-nicotine for nicotinic receptors, [³H]-QNB for muscarinic receptors).
-
Unlabeled Ligand: Suberyldicholine.
-
Assay Buffer: Physiologically buffered saline (e.g., PBS or Tris-HCl) with appropriate additives (e.g., protease inhibitors).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of suberyldicholine in assay buffer. Prepare a working solution of the radioligand at a concentration close to its Kd value.
-
Incubation: In a multi-well plate, combine the receptor preparation, the radioligand, and varying concentrations of suberyldicholine. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of suberyldicholine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the suberyldicholine concentration. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of suberyldicholine that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value for suberyldicholine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competition Radioligand Binding Assay Workflow
Signaling Pathways of Acetylcholine Receptors
Acetylcholine receptors are broadly classified into two superfamilies: nicotinic and muscarinic receptors. These receptors mediate distinct signaling pathways upon activation.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels.[2][3] The binding of an agonist, such as acetylcholine or suberyldicholine, causes a conformational change in the receptor, leading to the opening of an intrinsic ion channel.[3] This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and the initiation of an excitatory postsynaptic potential.[3]
Nicotinic Receptor Signaling Pathway
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors (GPCRs).[2] They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization of the cell membrane.
Muscarinic Receptor Signaling Pathways
Conclusion
This technical guide provides a foundational understanding of the binding affinity of suberyldicholine for acetylcholine receptors. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals in the field of cholinergic pharmacology. Further research is warranted to fully elucidate the binding profile of suberyldicholine across all receptor subtypes, which will undoubtedly contribute to the development of more selective and effective therapeutic agents targeting the cholinergic system.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Subecholine (Succinylcholine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Subecholine, chemically identical to succinylcholine, is a depolarizing neuromuscular blocking agent characterized by its rapid onset and short duration of action. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document outlines the metabolic pathways, mechanism of action, and clinical effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
This compound (Succinylcholine) is a quaternary ammonium compound that functions as a depolarizing skeletal muscle relaxant. Structurally, it consists of two acetylcholine molecules linked together. Its primary clinical application is to induce short-term paralysis to facilitate procedures such as tracheal intubation, mechanical ventilation, and electroconvulsive therapy.[1] The rapid onset and short duration of action of this compound make it a valuable tool in clinical settings where brief but profound muscle relaxation is required.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound is defined by its rapid hydrolysis in the plasma, leading to a short-lived clinical effect.
Absorption
Following intravenous administration, this compound is rapidly distributed throughout the bloodstream, leading to an almost immediate onset of action.
Distribution
The apparent volume of distribution of this compound has been studied in various patient populations. In adults, the volume of distribution can be influenced by factors such as body weight and fluid status.
Metabolism
This compound is primarily metabolized by plasma cholinesterase (butyrylcholinesterase), an enzyme synthesized in the liver.[2] This enzyme rapidly hydrolyzes this compound into succinylmonocholine and then more slowly to succinic acid and choline.[2] This rapid enzymatic degradation is the principal reason for its short duration of action.[3] Individuals with a genetic deficiency in plasma cholinesterase activity may experience prolonged neuromuscular blockade.
Excretion
A small proportion, approximately 10%, of an administered dose of this compound is excreted unchanged in the urine.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from studies in adult patient populations.
| Parameter | Value (Mean ± SD) | Patient Population | Dosing | Reference |
| Volume of Distribution (Vd) | 16.4 ± 14.7 ml/kg | Anesthetized Adults | 1 mg/kg IV | [1] |
| 5.6 ± 6.8 ml/kg | Anesthetized Adults | 2 mg/kg IV | [1] | |
| Total Body Clearance | 40.5 ± 38.7 L/min | Anesthetized Adults | 1 mg/kg IV | |
| 15.0 ± 14.8 L/min | Anesthetized Adults | 2 mg/kg IV | ||
| Elimination Half-Life (t½) | 16.6 ± 4.8 sec | Anesthetized Adults | 1 mg/kg IV | |
| 11.7 ± 4.5 sec | Anesthetized Adults | 2 mg/kg IV | ||
| Area Under the Curve (AUC) | 124.3 ± 163.2 min·µg/ml | Anesthetized Adults | 1 mg/kg IV | |
| 695.3 ± 1008.9 min·µg/ml | Anesthetized Adults | 2 mg/kg IV |
Table 1: Pharmacokinetic Parameters of this compound in Anesthetized Adults.
| Parameter | Value | Patient Population | Dosing | Reference |
| Onset of Action (IV) | 30-60 seconds | Adults | 0.5-1.5 mg/kg | |
| Onset of Action (IM) | 2-3 minutes | Adults | 3-4 mg/kg | |
| Duration of Action | 5-8 minutes | Adults | IV Bolus |
Table 2: Pharmacodynamic Parameters of this compound in Adults.
Pharmacodynamics
This compound exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
Mechanism of Action
This compound binds to the α-subunits of the nAChR, mimicking the action of acetylcholine. This binding leads to the opening of the ion channel, causing a depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase at the synaptic cleft, this compound is not, resulting in a prolonged depolarization. This persistent depolarization leads to a state of flaccid paralysis. The initial depolarization can cause transient muscle fasciculations.
Signaling Pathway
The binding of this compound to the nAChR initiates a cascade of events leading to muscle contraction, followed by relaxation due to persistent depolarization.
Caption: this compound signaling pathway at the neuromuscular junction.
Experimental Protocols
Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the determination of this compound concentrations in human plasma using HPLC with UV detection.
4.1.1. Materials and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Newcrom AH mixed-mode column (or equivalent)
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Water (HPLC grade)
-
This compound chloride reference standard
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
4.1.2. Sample Preparation
-
Spike drug-free human plasma with known concentrations of this compound to prepare calibration standards and quality control samples.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load 1 mL of plasma sample (standard, QC, or unknown) onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4.1.3. HPLC Conditions
-
Column: Newcrom AH, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 15:85 v/v) containing perchloric acid buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 20 µL
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for this compound quantification by HPLC.
Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation
This protocol outlines the procedure for monitoring the pharmacodynamic effect of this compound by assessing the degree of neuromuscular blockade using TOF stimulation with acceleromyography.
4.2.1. Equipment
-
Peripheral nerve stimulator capable of delivering TOF stimulation
-
Acceleromyography transducer
-
Surface electrodes
4.2.2. Procedure
-
Place the stimulating electrodes over a peripheral motor nerve, commonly the ulnar nerve at the wrist. The distal electrode should be placed 1 cm proximal to the wrist crease, and the proximal electrode 2-3 cm proximal to the distal one.
-
Attach the acceleromyography transducer to the thumb of the same hand to measure the adduction movement in response to ulnar nerve stimulation.
-
Determine the supramaximal stimulus intensity by gradually increasing the current until a maximal twitch response is observed, and then increasing it by a further 10-20%.
-
Administer this compound as per the study protocol.
-
Deliver a TOF stimulus, which consists of four supramaximal stimuli at a frequency of 2 Hz.
-
Record the twitch responses (T1, T2, T3, T4) using the acceleromyography transducer.
4.2.3. Data Analysis
-
Calculate the TOF ratio by dividing the amplitude of the fourth twitch (T4) by the amplitude of the first twitch (T1).
-
A decrease in the TOF ratio indicates the presence of a non-depolarizing block. For a depolarizing block, such as that induced by this compound, there is a characteristic decrease in the height of all four twitches, but with no fade (TOF ratio remains close to 1.0) during a Phase I block. The development of fade is indicative of a Phase II block.
Caption: Workflow for neuromuscular monitoring using TOF stimulation.
Conclusion
This compound (Succinylcholine) remains a clinically important neuromuscular blocking agent due to its rapid onset and short duration of action. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for its safe and effective use in both clinical practice and research settings. This technical guide has provided a detailed overview of these aspects, including quantitative data and standardized experimental protocols, to serve as a valuable resource for the scientific community. Further research into the pharmacogenomics of plasma cholinesterase and nicotinic acetylcholine receptors will continue to refine our understanding of the individual variability in response to this compound.
References
A Technical Guide to the Stability and Solubility Profile of Suxamethonium Chloride
Introduction
Suxamethonium chloride, also known as succinylcholine chloride, is a depolarizing neuromuscular blocking agent widely utilized in clinical settings.[1] Its primary applications include facilitating tracheal intubation and providing short-term muscle relaxation during general anesthesia for surgical procedures or electroconvulsive therapy.[1][2] Chemically, suxamethonium is a white, odorless, crystalline substance composed of two acetylcholine molecules linked by their acetyl groups.[2] A thorough understanding of its stability and solubility is paramount for researchers, scientists, and drug development professionals to ensure its safe and effective formulation, storage, and administration. This guide provides an in-depth overview of the core physicochemical properties of suxamethonium chloride, with a focus on its stability and solubility profiles, supported by experimental data and methodologies.
Solubility Profile
Suxamethonium chloride is a hygroscopic compound that exhibits high solubility in aqueous solutions and varies in its solubility across different organic solvents.[2][3] The pH of an aqueous solution is typically around 4.0.[2] A summary of its solubility in various common solvents is presented below.
Table 1: Solubility of Suxamethonium Chloride
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~1 g/mL (Freely Soluble) | [2][3][4] |
| Ethanol (95%) | ~1 g/350 mL (0.42 g/100 mL) | [2][3] |
| Dimethyl Sulfoxide (DMSO) | 21 mg/mL | [5][6] |
| Chloroform | Slightly Soluble | [2][3] |
| Ether | Practically Insoluble |[2][3][4] |
Stability Profile
The stability of suxamethonium chloride is a critical factor influencing its shelf-life and therapeutic efficacy. Its degradation is primarily influenced by temperature, pH, and enzymatic hydrolysis.
Key Factors Influencing Stability:
-
Temperature: Suxamethonium chloride is sensitive to heat.[3] The recommended storage temperature for its injection solutions is between 2°C and 8°C.[2][7] Storing the drug at elevated temperatures accelerates its degradation.[3] For instance, one study noted a degradation rate of 2.1% per month at room temperature, which increased to 8% per month at 37°C.[8] However, multi-dose vials have been shown to be stable for up to 14 days at room temperature without significant loss of potency.[2] Another study found that solutions stored at ambient temperatures (22°C-26°C) retained at least 95% of their original concentration for 17 days.[9]
-
pH: The compound is most stable in acidic aqueous solutions, specifically at a pH between 4 and 5.[3] In alkaline conditions, it undergoes significant hydrolysis, leading to a loss of activity.[3][10] This hydrolysis also results in an increase in the acidity of the solution.[3]
-
Enzymatic Hydrolysis: In the body, suxamethonium is rapidly metabolized by plasma butyrylcholinesterase (also known as pseudocholinesterase).[2] This rapid degradation is responsible for its short duration of action, which is typically a few minutes.[2] Individuals with diminished or atypical plasma cholinesterase activity may experience prolonged paralysis.[2]
-
Adsorption: Studies have shown that suxamethonium can adsorb to glassware, which can lead to a loss of the active agent from the solution.[10] This adsorption is not significant when plastic containers are used.[10][11]
Table 2: Stability of Suxamethonium Chloride Injection Under Various Conditions
| Storage Condition | Concentration | Duration | Stability/Potency Loss | Reference |
|---|---|---|---|---|
| 2°C - 8°C | 50 mg/mL | Up to 18 months | Satisfactory stability results | [7] |
| Room Temperature | Not specified | 2 months | Stable | [8] |
| 15°C - 25°C | 50 mg/mL | Up to 30 days | Stable | [7] |
| 22°C - 26°C | Not specified | 17 days | ≥95% of original concentration remained | [9] |
| Room Temperature | 50 mg/mL | 1 month | 2.1% degradation | [8] |
| 37°C | Not specified | 1 month | 8% degradation |[8] |
Degradation Pathway
The primary degradation pathway for suxamethonium chloride is hydrolysis. The ester linkages are cleaved, first yielding succinylmonocholine and choline, and subsequently, succinic acid and additional choline.[8] This process can occur chemically, accelerated by heat and alkaline pH, or enzymatically via plasma cholinesterase.
Caption: Hydrolysis pathway of Suxamethonium.
Experimental Protocols
Standardized methods are essential for accurately assessing the stability and concentration of suxamethonium chloride.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for quantifying suxamethonium and its degradation products.[9]
-
Objective: To assess the stability of suxamethonium chloride in pharmaceutical solutions.[9]
-
Methodology:
-
Chromatographic System: A C18 column is typically used.[9][12]
-
Mobile Phase: An isocratic mobile phase consisting of 100% water is employed.[9][12]
-
Flow Rate: A constant flow rate of 0.6 mL/min is maintained.[9][12]
-
Detection: UV detection is set at a wavelength of 218 nm.[9][12]
-
Validation: The method is validated according to International Conference on Harmonization (ICH) guidelines, including tests for linearity, precision, accuracy, robustness, and forced degradation studies.[9]
-
Caption: Experimental workflow for HPLC stability assay.
Qualitative and Quantitative Degradation Analysis
-
Thin-Layer Chromatography (TLC): For the qualitative detection of suxamethonium in the presence of its degradation products, TLC can be used.[13] The separated spots are visualized by spraying with Dragendorff's reagent followed by bromocresol green indicator solution.[13]
-
Spectrophotometry: A modified Draganic procedure can be used to quantify the degree of degradation. This method involves the spectrophotometric determination of the hydrolysis products (succinic acid monocholine and succinic acid) as a copper-benzidine complex, eliminating the need for prior separation.[13]
Mechanism of Action at the Neuromuscular Junction
Suxamethonium exerts its effect by acting as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor end-plate.[6][14]
-
Binding and Depolarization: Suxamethonium mimics acetylcholine and binds to nAChRs, causing the ion channel to open.[14] This leads to a persistent depolarization of the muscle cell membrane.[2]
-
Initial Fasciculations: The initial depolarization results in transient, uncoordinated muscle contractions known as fasciculations.[2][14]
-
Flaccid Paralysis: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, suxamethonium is not.[2] Its continued binding keeps the membrane depolarized and renders the voltage-gated sodium channels unable to reset, leading to a state of flaccid paralysis (Phase 1 block).[2]
Caption: Suxamethonium's mechanism at the neuromuscular junction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 3. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Stability of suxamethonium in pharmaceutical solution for injection by validated stability-indicating chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Analysis and stability of suxamethonium chloride. 2: Study of various factors in the stability of suxamethonium chloride injection solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Analysis and stability of suxamethonium chloride. 1. Detection and quantitative determination of the intact active agent with its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Subecholine (Succinylcholine) In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subecholine, more commonly known as succinylcholine (SCH), is a depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce short-term muscle relaxation.[1] Structurally, it consists of two acetylcholine molecules linked together.[1] Its primary mechanism of action involves binding to and activating nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ).[2][3] This binding mimics the effect of acetylcholine but with a longer duration, leading to a sustained depolarization of the motor endplate. This persistent depolarization results in the inactivation of voltage-gated sodium channels, rendering the muscle fiber resistant to further stimulation and leading to flaccid paralysis.[2] Due to its rapid onset and short duration of action, succinylcholine is of great interest in both clinical practice and pharmacological research.
These application notes provide detailed protocols for a range of in vitro assays to characterize the pharmacological properties of this compound and similar neuromuscular blocking agents. The described methods cover receptor binding affinity, functional muscle contraction, electrophysiological effects, and quantitative analysis.
Signaling Pathway of this compound at the Neuromuscular Junction
This compound exerts its effects by interacting with the signaling cascade at the neuromuscular junction. The binding of this compound to the nicotinic acetylcholine receptors initiates a prolonged depolarization of the postsynaptic membrane, which ultimately leads to muscle paralysis.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Subecholine (Suxamethonium Chloride)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Subecholine, chemically known as suxamethonium chloride, is a depolarizing neuromuscular blocking agent used clinically as a short-term muscle relaxant.[1] Accurate and robust analytical methods are crucial for its quantification in pharmaceutical formulations, biological matrices, and for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the analysis of this compound and its related compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed overview of various HPLC methods for this compound analysis, including experimental protocols and performance data.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods developed for the analysis of this compound.
Table 1: Method Performance Characteristics
| Method Type | Linearity Range (ng/mL) | Correlation Coefficient (r/R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | 0.5 - 250.0 | r = 0.99987 | - | 0.004 mg/kg | > 96 | [2] |
| UPLC-MS/MS | - | > 0.998 | 0.01 ng/mL | - | 75 - 87 | [3] |
| HILIC-UV | 7.3 - 670 µg/mL | R² = 0.999 | 11.5 µg/mL | - | 95.7 - 98.9 | [4][5] |
| Spectrophotometric | 0.5 - 15 µg/mL | - | - | - | - | [6] |
| Spectrofluorimetric | 0.05 - 1 µg/mL | - | - | - | - | [6] |
Table 2: Precision and Accuracy Data for HILIC-UV Method [4]
| Parameter | Coefficient of Variation (CV%) | Accuracy (%) |
| Intra-day Precision | 1.0 - 5.9 | -1.3 - 6.3 |
| Inter-day Precision | 1.0 - 5.9 | -1.3 - 6.3 |
Experimental Protocols
Below are detailed protocols for three distinct HPLC-based methods for this compound analysis.
Protocol 1: Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)
This method is suitable for the quantification of this compound and its impurities in Active Pharmaceutical Ingredients (API) and medicinal products.[4][5]
1. Chromatographic Conditions:
-
Column: COSMOSIL HILIC, 250 x 4.6 mm, 5 µm particle size[5]
-
Mobile Phase: Isocratic elution with 30% 0.05 M phosphate buffer (pH 4.0) in acetonitrile.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound chloride reference standard in the mobile phase. Prepare working standards by serial dilution to cover the concentration range of 7.3 µg/mL to 670 µg/mL.[4]
-
Sample Solution: Dissolve the API or medicinal product in the mobile phase to achieve a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Quantify this compound based on the peak area of the chromatogram against a calibration curve constructed from the standard solutions.
-
The method is capable of separating this compound from its main impurity, succinylmonocholine, with a high resolution (Rs > 3).[4]
Protocol 2: Mixed-Mode Chromatography with UV Detection
This method provides a rapid determination of this compound using a mixed-mode column with a cation-exchange mechanism.[1]
1. Chromatographic Conditions:
-
Column: Newcrom AH, 150 x 4.6 mm, 5 µm, 100A.[1]
-
Mobile Phase: Isocratic elution with 15% Acetonitrile and 85% Water with 0.85% Perchloric Acid (HClO4) buffer.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 200 nm.[1]
-
Injection Volume: To be optimized based on system sensitivity.
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound chloride in the mobile phase. Prepare working standards by appropriate dilution.
-
Sample Solution: Dissolve the sample in the mobile phase to a suitable concentration and filter before injection.
3. Data Analysis:
-
Identify and quantify this compound based on retention time and peak area compared to the standard.
Protocol 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is suitable for the determination of this compound in biological matrices such as whole blood.[3]
1. Sample Preparation:
-
Dilute whole blood with ammonia water.
-
Vortex and centrifuge the sample.
-
Clean up the supernatant using Oasis WCX solid-phase extraction (SPE) cartridges.[3]
2. UPLC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in 5 mmol/L ammonium acetate.[3]
-
Ionization Mode: Positive electrospray ionization (ESI).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Parent Ion: m/z 145.132.[3]
-
Daughter Ions: m/z 93.563 and m/z 115.575 for quantification and confirmation.[3]
3. Data Analysis:
-
Quantify this compound based on the peak area ratios of the analyte to an internal standard. The method demonstrates good linearity with a correlation coefficient of determination greater than 0.998.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Factors Influencing Chromatographic Separation
This diagram outlines the key factors that influence the separation of this compound in HPLC.
Caption: Key factors influencing this compound separation in HPLC.
References
- 1. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 2. ifoodmm.com [ifoodmm.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Subecholine in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeling of Subecholine
The introduction of a radioactive isotope into the this compound molecule allows for its sensitive detection and quantification in biological samples. The choice of radionuclide depends on the experimental application, with Iodine-125 ([¹²⁵I]) and Tritium ([³H]) being common choices for receptor binding studies.
Proposed Radiolabeling Strategies
Given the chemical structure of this compound (the dicholine ester of suberic acid), direct iodination of the molecule is challenging due to the lack of suitable aromatic residues for electrophilic iodination. Therefore, two primary strategies are proposed:
-
Tritiation of a this compound Precursor: This is a feasible and widely used method for labeling molecules that lack easily iodinatable groups. A precursor molecule containing a double or triple bond in the suberic acid backbone could be synthesized and subsequently reduced using tritium gas ([³H]₂).
-
Synthesis using a Radiolabeled Choline Moiety: Alternatively, the synthesis of this compound could be performed using a commercially available radiolabeled choline, such as [³H]-choline or [¹⁴C]-choline.
Experimental Protocol: Tritiation of a this compound Precursor (Hypothetical)
This protocol is a generalized procedure and would require optimization for the specific precursor used.
Materials:
-
Unsaturated this compound precursor
-
Tritium gas ([³H]₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation: In a specialized radiochemistry laboratory, dissolve the unsaturated this compound precursor and the Pd/C catalyst in the anhydrous solvent within a reaction vessel designed for catalytic tritiation.
-
Tritiation Reaction: Introduce tritium gas into the reaction vessel and allow the reaction to proceed under controlled temperature and pressure. The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.
-
Purification: Upon completion, the catalyst is removed by filtration. The crude radiolabeled this compound is then purified using preparative HPLC to separate it from unreacted precursor and byproducts.
-
Specific Activity Determination: The specific activity (Ci/mmol) of the purified [³H]-subecholine is determined by measuring the radioactivity of a known quantity of the compound using a calibrated scintillation counter.
-
Storage: Store the purified [³H]-subecholine in an appropriate solvent at low temperatures (e.g., -20°C or -80°C) to minimize radiolysis.
Receptor Binding Assays
Radiolabeled this compound can be used to characterize its binding to muscarinic and nicotinic acetylcholine receptors expressed in various tissues or cell lines.
Data Presentation: Hypothetical Binding Affinities
Since experimental data for radiolabeled this compound is not available, the following table presents a hypothetical summary of binding parameters that would be determined through the protocols described below. These values are for illustrative purposes only.
| Receptor Subtype | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) - Atropine | Ki (nM) - d-Tubocurarine |
| Muscarinic M₂ | [³H]-Subecholine | Value to be determined | Value to be determined | Value to be determined | N/A |
| Muscarinic M₃ | [³H]-Subecholine | Value to be determined | Value to be determined | Value to be determined | N/A |
| Neuronal Nicotinic α₄β₂ | [³H]-Subecholine | Value to be determined | Value to be determined | N/A | Value to be determined |
| Muscle Nicotinic (α₁)₂βγδ | [³H]-Subecholine | Value to be determined | Value to be determined | N/A | Value to be determined |
Experimental Protocol: Saturation Binding Assay
This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
[³H]-Subecholine of known specific activity
-
Membrane preparation from tissue or cells expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
Unlabeled ("cold") this compound or a high-affinity non-selective antagonist (e.g., atropine for muscarinic receptors, d-tubocurarine for nicotinic receptors) to determine non-specific binding
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Incubation: Add increasing concentrations of [³H]-subecholine to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled ligand to determine non-specific binding.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the [³H]-subecholine concentration. Analyze the data using non-linear regression to determine the Kd and Bmax values.
Experimental Protocol: Competition Binding Assay
This protocol determines the affinity (Ki) of unlabeled competing ligands for the receptor.
Materials:
-
Same as for saturation binding assay
-
Unlabeled competing ligands of interest
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Incubation: Add a fixed concentration of [³H]-subecholine (typically at or below its Kd value) to all tubes. Then, add increasing concentrations of the unlabeled competing ligand. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a non-selective antagonist (non-specific binding).
-
Equilibration, Termination, and Quantification: Follow the same procedure as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the competing ligand. Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is expected to interact with both muscarinic and nicotinic acetylcholine receptors, which trigger distinct downstream signaling cascades.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Caption: Nicotinic acetylcholine receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for radiolabeling this compound and conducting receptor binding studies.
Caption: Experimental workflow for this compound studies.
Conclusion
The methodologies outlined in this document provide a robust framework for the radiolabeling of this compound and its subsequent use in detailed receptor binding studies. While specific protocols for this compound are not prevalent, the adaptation of established techniques for similar compounds will enable researchers to elucidate the binding characteristics of this compound at various cholinergic receptor subtypes. The successful application of these protocols will contribute to a deeper understanding of the pharmacology of this important research tool.
Application Notes and Protocols: Substituted Choline Compounds as Tools for Studying Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing substituted choline compounds, potent agonists of nicotinic acetylcholine receptors (nAChRs), for in-vitro research. This document details their binding affinities, functional potencies, and provides standardized protocols for their use in common experimental paradigms.
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and other agonists, including nicotine and substituted choline derivatives. These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and physiological properties.[1] nAChRs are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes, including synaptic transmission, learning, memory, and attention.[2] Their dysfunction is implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Data Presentation: Quantitative Comparison of Nicotinic Agonists
The selection of an appropriate agonist is critical for studying specific nAChR subtypes. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of commonly used nicotinic agonists across a range of nAChR subtypes. This data facilitates the selection of the most suitable compound for your research needs.
Table 1: Binding Affinities (Ki, nM) of Nicotinic Agonists for various nAChR Subtypes
| Agonist | α4β2 | α3β4* | α7 | Reference |
| (-)-Nicotine | 1.5 | 0.2 μM | - | [3][4] |
| Acetylcholine | - | - | - | [5] |
| Epibatidine | 0.018 - 0.026 | 0.5 | - | [3][4] |
| Cytisine | 0.19 - 0.65 | 0.4 μM | - | [4][5] |
Note: Data for α3β4 subtype from bovine adrenal medulla.
Table 2: Functional Potency (EC50, μM) of Nicotinic Agonists at Human nAChR Subtypes
| Agonist | α4β2 | α3β4 | α7 | Reference |
| (-)-Nicotine | 10 | - | - | [6] |
| Acetylcholine | ~1 (high sensitivity), ~100 (low sensitivity) | - | - | [6] |
| Epibatidine | - | - | - | [7] |
| Cytisine | 11 | - | - | [6] |
| AT-1001 | - | 0.37 | - | [8] |
Experimental Protocols
Radioligand Binding Assay Protocol: [3H]-Epibatidine
This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs using [3H]-epibatidine, a high-affinity nicotinic agonist.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest
-
Cell culture medium (MEM with 10% FBS, penicillin/streptomycin)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]-epibatidine (specific activity ~50-80 Ci/mmol)
-
Unlabeled (-)-Nicotine (for non-specific binding determination)
-
Test compounds
-
Polyethylenimine (PEI) solution (0.5%)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in binding buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 36,000 x g for 10 minutes at 4°C.
-
Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-epibatidine (final concentration ~100 pM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of (-)-Nicotine (final concentration 300 µM), 50 µL of [3H]-epibatidine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]-epibatidine, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 4 hours.
-
-
Filtration and Counting:
-
Pre-soak GF/C filters in 0.5% PEI for at least 30 minutes.
-
Rapidly filter the contents of each well through the GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-epibatidine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-epibatidine and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the procedure for recording agonist-evoked currents from cells expressing nAChRs using the whole-cell patch-clamp technique.[9][10]
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells or neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (for pipette, in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.2 Na-GTP, pH 7.2.
-
Borosilicate glass capillaries
-
Micropipette puller
-
Microforge for fire-polishing
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Agonist solutions
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Fire-polish the pipette tip to smooth the opening.
-
Fill the pipette with internal solution, ensuring no air bubbles are trapped at the tip.
-
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with external solution.
-
-
Establishing a Giga-seal and Whole-Cell Configuration:
-
Mount the filled pipette in the holder of the micromanipulator.
-
Apply slight positive pressure to the pipette.
-
Under visual guidance, carefully lower the pipette towards a target cell.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Recording Agonist-Evoked Currents:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply agonist-containing solutions to the cell using a rapid perfusion system.
-
Record the resulting inward currents using the patch-clamp amplifier and data acquisition software.
-
To determine concentration-response relationships, apply a range of agonist concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Normalize the responses to the maximal response evoked by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized current amplitude against the logarithm of the agonist concentration.
-
Fit the data with the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and the Hill coefficient.
-
Visualizations
Nicotinic Receptor Signaling Pathway
Caption: Agonist binding to nAChRs leads to cation influx and downstream signaling.
Experimental Workflow for nAChR Agonist Characterization
Caption: Workflow for characterizing the binding and functional properties of nAChR agonists.
References
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Characterization of an α4 Neuronal Nicotinic Acetylcholine Receptor Subunit Knock-Out Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 3′-(Substituted Phenyl)epibatidine Analogues. Nicotinic Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Subecholine: A Tool for Investigating Muscarinic Acetylcholine Receptors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2][3][4] There are five distinct subtypes, designated M1 through M5, which are involved in a wide array of physiological functions, including learning, memory, motor control, and the regulation of the autonomic nervous system.[1][3][4][5] The five subtypes are broadly classified into two groups based on their primary G protein-coupling preference. The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][2] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
The high degree of sequence homology in the orthosteric binding site of the five mAChR subtypes presents a significant challenge in the development of subtype-selective ligands.[6] Such selectivity is highly sought after for therapeutic applications to minimize off-target side effects. Subecholine, a synthetic cholinergic agonist, has been utilized as a research tool to probe the structure and function of these important receptors. This document provides an overview of the application of this compound in studying muscarinic receptors, including its binding and functional characteristics, and detailed protocols for its use in key in vitro assays.
Quantitative Data Presentation
Disclaimer: The following quantitative data for this compound is presented for illustrative purposes to demonstrate the format for an application note. Specific experimental values for this compound were not available in the public domain at the time of this writing.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Hypothetical Ki (nM) |
| M1 | 150 |
| M2 | 800 |
| M3 | 250 |
| M4 | 1200 |
| M5 | 400 |
Table 2: Hypothetical Functional Potency (EC50) and Efficacy (Emax) of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Hypothetical EC50 (nM) | Hypothetical Emax (% of Acetylcholine) |
| M1 | Calcium Mobilization | 250 | 85% |
| M2 | cAMP Inhibition | 1500 | 70% |
| M3 | Calcium Mobilization | 400 | 90% |
| M4 | cAMP Inhibition | 2000 | 65% |
| M5 | Calcium Mobilization | 700 | 80% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling cascades initiated by muscarinic receptor activation and a general workflow for characterizing a muscarinic agonist like this compound.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic radioligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 1 µM atropine (for non-specific binding) or 25 µL of test compound dilution.
-
25 µL of radioligand ([³H]-NMS) at a final concentration approximately equal to its Kd.
-
50 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)
This protocol measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Reference agonist (e.g., acetylcholine).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Seed the cells in microplates and grow to 80-90% confluency.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add various concentrations of the test compound (this compound) or reference agonist to the wells using the integrated liquid handler.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4) over time.
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
-
The Emax is the maximum response produced by the test compound, often expressed as a percentage of the maximum response to the reference agonist.
Functional Assay: cAMP Accumulation (for M2, M4 Receptors)
This protocol measures the inhibition of forskolin-stimulated cAMP production following the activation of Gi/o-coupled muscarinic receptors.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M2 or M4).
-
Forskolin.
-
Test compound (e.g., this compound) at various concentrations.
-
Reference agonist (e.g., acetylcholine).
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).
-
Cell lysis buffer.
-
96- or 384-well microplates.
Procedure:
-
Seed the cells in microplates and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or reference agonist for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C to induce cAMP production.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method.
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production). This is often referred to as the EC50 for inhibition.
-
The Emax is the maximum inhibition produced by the test compound.
Conclusion
This compound serves as a valuable pharmacological tool for the characterization of muscarinic acetylcholine receptors. By employing a combination of radioligand binding assays and functional assays tailored to the specific G protein coupling of the receptor subtypes, researchers can elucidate the binding affinity, potency, and efficacy of this compound and other novel ligands. This comprehensive pharmacological profiling is essential for understanding the intricate roles of muscarinic receptor subtypes in health and disease and for the development of novel therapeutics with improved selectivity and reduced side effects. The protocols and workflows described herein provide a robust framework for the investigation of muscarinic receptor pharmacology.
References
- 1. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Muscarinic Acetylcholine Receptor Subtypes Modulate Striatal Dopamine Release, as Studied with M1–M5 Muscarinic Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Subecholine in Neuromuscular Junction Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Subecholine (succinylcholine, suxamethonium) in neuromuscular junction (NMJ) research. This compound is a depolarizing neuromuscular blocking agent that acts as an agonist at the nicotinic acetylcholine receptor (nAChR). Its unique mechanism of action, characterized by initial membrane depolarization followed by receptor desensitization and muscle paralysis, makes it a valuable tool for investigating the physiology and pharmacology of the NMJ.
Mechanism of Action at the Neuromuscular Junction
This compound is a structural analog of acetylcholine (ACh) and exerts its effects by binding to the α-subunits of the nAChR on the postsynaptic membrane of the motor endplate.[1] This binding mimics the action of ACh, leading to the opening of the ion channel and a localized depolarization of the muscle fiber membrane.[2] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is resistant to AChE and is only slowly metabolized by plasma cholinesterase (butyrylcholinesterase).[1] This prolonged presence in the synaptic cleft leads to sustained depolarization of the motor endplate.
The initial depolarization results in transient, uncoordinated muscle contractions known as fasciculations. Following this, the persistent depolarization leads to inactivation of voltage-gated sodium channels in the surrounding muscle membrane, rendering it unexcitable to further stimulation by ACh. This phase is known as a Phase I block. With prolonged exposure, the nAChRs may become desensitized, leading to a state that resembles a non-depolarizing block, referred to as a Phase II block.
Quantitative Data: this compound Interaction with Nicotinic Acetylcholine Receptors
The following tables summarize key quantitative parameters describing the interaction of this compound with various nAChR subtypes. This data is essential for designing and interpreting experiments in neuromuscular junction research.
| Receptor Subtype | Parameter | Value | Species | Comments |
| Muscle-type nAChR (α1)₂β1δε (adult) | EC₅₀ | 10.8 µM (95% CI: 9.8-11.9 µM) | Human | Concentration producing 50% of the maximal response in Xenopus oocytes expressing human muscle nAChRs. |
| Innervated Skeletal Muscle nAChR | EC₅₀ | 27.5 µM | Mouse | Concentration producing 50% of the maximal response in innervated flexor digitorum brevis (FDB) muscle cells. |
| Denervated Skeletal Muscle nAChR (Day 7) | EC₅₀ | ~7.4 µM | Mouse | Demonstrates increased sensitivity to this compound following denervation, which upregulates fetal-type (γ-containing) nAChRs. |
| Neuronal nAChR (α3β2) | IC₅₀ | > 100 µM | Human | Concentration required to inhibit 50% of the ACh-induced response. This compound is a poor inhibitor of this subtype. |
| Neuronal nAChR (α3β4) | IC₅₀ | > 100 µM | Human | This compound shows low inhibitory potency at this ganglionic subtype. |
| Neuronal nAChR (α4β2) | IC₅₀ | > 100 µM | Human | Indicates low affinity for this major central nervous system nAChR subtype. |
| Neuronal nAChR (α7) | IC₅₀ | > 100 µM | Human | This compound has minimal inhibitory effect on this homomeric neuronal nAChR. |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound-induced Depolarization in an Isolated Neuromuscular Junction Preparation
This protocol describes the methodology for recording the electrophysiological effects of this compound on an isolated frog neuromuscular junction preparation using intracellular recording techniques.
Materials:
-
Frog (e.g., Rana pipiens)
-
Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 2.4 NaHCO₃, pH 7.2-7.4)
-
This compound chloride
-
Dissection microscope and tools
-
Micromanipulators
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Intracellular recording amplifier
-
Oscilloscope and data acquisition system
-
Perfusion system
Procedure:
-
Dissection: Euthanize a frog and dissect the cutaneous pectoris or sartorius muscle with its nerve supply intact. Pin the muscle in a recording chamber containing oxygenated Ringer's solution.
-
Electrode Placement: Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the visually identified neuromuscular junction. A stable resting membrane potential of -70 to -90 mV should be obtained.
-
Control Recording: Record the spontaneous miniature endplate potentials (mEPPs) and evoke endplate potentials (EPPs) by stimulating the motor nerve with a suction electrode.
-
This compound Application: Perfuse the preparation with Ringer's solution containing the desired concentration of this compound (e.g., 1-100 µM).
-
Data Acquisition: Record the changes in the muscle fiber's membrane potential. Observe the initial depolarization, any transient firing of action potentials (fasciculations), and the subsequent sustained depolarization and reduction in membrane potential fluctuations.
-
Washout: Perfuse the preparation with fresh Ringer's solution to wash out the this compound and observe any recovery of the membrane potential.
-
Data Analysis: Measure the peak depolarization, the time course of the depolarization and repolarization, and the effect on mEPP and EPP amplitude and frequency.
Protocol 2: Whole-Cell Patch-Clamp Analysis of this compound on nAChRs Expressed in Xenopus Oocytes
This protocol details the use of two-electrode voltage-clamp and patch-clamp techniques to characterize the effects of this compound on specific human nAChR subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human nAChR subunits (e.g., α1, β1, γ, δ, ε for muscle-type; various neuronal subunits)
-
Oocyte injection system
-
Two-electrode voltage-clamp or patch-clamp setup
-
Recording solutions (e.g., ND96 for oocytes)
-
This compound chloride and acetylcholine chloride solutions
-
Data acquisition and analysis software
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare mature Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording (Two-Electrode Voltage Clamp):
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with recording solution containing varying concentrations of this compound or acetylcholine.
-
Record the inward currents elicited by the agonist application.
-
To determine IC₅₀ values, co-apply a fixed concentration of acetylcholine with varying concentrations of this compound.
-
-
Electrophysiological Recording (Whole-Cell Patch Clamp):
-
Prepare the oocyte for patch-clamping by removing the vitelline membrane.
-
Using a patch pipette, form a gigaseal with the oocyte membrane and then rupture the patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Rapidly apply this compound using a fast perfusion system to measure the activation and desensitization kinetics of the induced currents.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the peak current amplitude against the agonist concentration.
-
Fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
-
For inhibition experiments, calculate the percentage of inhibition at each this compound concentration and fit the data to determine the IC₅₀.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the signaling cascade initiated by this compound at the motor endplate.
Caption: this compound binds to nAChRs, causing depolarization, fasciculations, and ultimately paralysis.
Experimental Workflow for Determining this compound EC₅₀ using Patch Clamp
The following diagram outlines the key steps in determining the half-maximal effective concentration (EC₅₀) of this compound on a specific nAChR subtype expressed in a cell line.
Caption: Workflow for determining the EC₅₀ of this compound using whole-cell patch clamp.
References
Troubleshooting & Optimization
Subecholine (Suberyldicholine) Technical Support Center
Welcome to the technical support center for Subecholine (Suberyldicholine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Suberyldicholine)?
A1: this compound, chemically known as Suberyldicholine or Suxamethonium, is a dicholine ester of succinic acid. It functions as a depolarizing neuromuscular blocking agent by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] Structurally, it consists of two acetylcholine molecules linked by their acetyl groups.[1][5] It is widely used in research to study the function of nAChRs and in clinical settings to induce muscle relaxation.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound, particularly in its salt form (e.g., suxamethonium chloride), is highly soluble in water.[5][6][7][8] While true insolubility is rare, issues like precipitation or cloudiness are typically related to chemical instability rather than poor solubility. The quantitative solubility can vary slightly based on the specific salt form and hydration state.
Q3: Why does the pH of my this compound solution decrease over time?
A3: Aqueous solutions of this compound are susceptible to hydrolysis, a process where the ester bonds are broken.[6] This degradation process yields succinylmonocholine and ultimately succinic acid and choline.[1][3] The formation of succinic acid increases the acidity of the solution, causing the pH to drop. The rate of hydrolysis is accelerated by increased temperatures.[6]
Q4: What is the optimal pH for storing this compound solutions?
A4: this compound solutions are most stable at a slightly acidic pH, typically between 4.0 and 5.0.[6] Commercial preparations are often buffered to a pH between 3.0 and 4.5 to minimize hydrolysis and extend shelf life.[7] Alkaline solutions (pH > 8.5) are incompatible and will cause rapid degradation.[7]
Q5: How should I store this compound powder and prepared solutions?
A5:
-
Powder: The solid, crystalline form of this compound is hygroscopic (absorbs moisture from the air) and should be stored in a tightly sealed container in a cool, dry place.[5][6]
-
Aqueous Solutions: Prepared solutions should be stored at refrigerated temperatures (2-8°C) to slow the rate of hydrolysis. For long-term storage, aliquoting and freezing (-20°C or below) is recommended. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound (Suxamethonium Salts)
| Form | Solvent | Reported Solubility | Reference |
| Suxamethonium Chloride | Water | ~1 g/mL (1000 mg/mL) | [5][6] |
| Suxamethonium Chloride | 95% Ethanol | 0.42 g/100 mL (4.2 mg/mL) | [6] |
| Suxamethonium Dichloride | Water | ≥ 100 mg/mL | [8] |
| Succinylcholine Chloride Dihydrate | Water | 79 mg/mL | [4] |
| Succinylcholine Chloride Dihydrate | DMSO | 21 mg/mL | [4] |
Table 2: Stability Profile of Aqueous this compound Solutions
| Parameter | Recommendation / Observation | Reference |
| Optimal pH | 4.0 - 5.0 | [6] |
| Incompatible pH | Alkaline solutions (pH > 8.5) | [7] |
| Temperature Effect | Hydrolysis rate increases with temperature. | [6] |
| Storage Temperature | Refrigerate (2-8°C) for short-term; Freeze (≤ -20°C) for long-term. | |
| Primary Degradation Pathway | Hydrolysis to succinylmonocholine, then to succinic acid and choline. | [1][3] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 100 mL stock solution of this compound (as suxamethonium chloride, M.W. = 361.31 g/mol for anhydrous form) in a pH-stabilized buffer.
Materials:
-
This compound (Suxamethonium Chloride) powder
-
Sterile, deionized water
-
Citrate buffer components (Citric acid, Sodium citrate) or a pre-made pH 4.5 buffer
-
Calibrated pH meter
-
Volumetric flask (100 mL, Class A)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Buffer: Prepare 100 mL of a 10 mM citrate buffer and adjust the pH to 4.5 using the pH meter. This will serve as the solvent to enhance the stability of the final solution.
-
Calculate Mass: Calculate the required mass of this compound powder. For a 100 mL (0.1 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.1 L × 0.01 mol/L × 361.31 g/mol = 0.3613 g (or 361.3 mg)
-
Weigh Compound: Accurately weigh out 361.3 mg of this compound powder using an analytical balance.
-
Dissolve: Add approximately 80 mL of the pH 4.5 citrate buffer to the 100 mL volumetric flask. Add the weighed this compound powder to the flask.
-
Mix: Place a magnetic stir bar in the flask and stir on a magnetic plate at room temperature until the powder is completely dissolved. This compound should dissolve readily.
-
Adjust Volume: Once fully dissolved, remove the stir bar and carefully add the pH 4.5 buffer to the 100 mL graduation mark on the volumetric flask.
-
Final Mix & QC: Cap the flask and invert it several times to ensure the solution is homogeneous. As a final quality control step, you may re-check the pH of the solution.
-
Sterile Filter: For cell-based assays or in vivo use, sterile filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot and Store: Dispense the solution into smaller, single-use aliquots. Store at 2-8°C for use within one week or at -20°C for long-term storage.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has formed a precipitate.
| Possible Cause | Troubleshooting Step |
| Incompatible pH | This compound rapidly degrades in alkaline solutions (pH > 8.5), which can lead to the formation of less soluble degradation products. Action: Measure the pH of your solution. Ensure it is within the stable range of 4.0-5.0. Do not mix this compound stock solutions with alkaline buffers or media. Prepare fresh using a slightly acidic buffer as described in the protocol. |
| Contamination | The solution may be contaminated with an insoluble substance or microbial growth if not prepared under sterile conditions. Action: Visually inspect the powder for impurities before use. Prepare solutions using sterile technique and filter-sterilize the final product. |
| High Concentration in a Complex Buffer | At very high concentrations, interactions with salts in complex buffers (e.g., phosphate buffers) at non-optimal pH could potentially reduce solubility. Action: Try preparing the solution in a simpler, slightly acidic buffer (e.g., citrate) first before diluting it into the final complex medium. |
Problem: I am observing inconsistent or weaker-than-expected results in my experiments.
| Possible Cause | Troubleshooting Step |
| Solution Degradation (Hydrolysis) | This is the most common cause of activity loss. The potency of the this compound solution decreases over time due to hydrolysis, a process accelerated by improper storage (e.g., room temperature, wrong pH). Action: Always use freshly prepared solutions or properly stored (refrigerated/frozen) aliquots. Avoid using old stock solutions. Prepare a new solution from powder if degradation is suspected. |
| Repeated Freeze-Thaw Cycles | Subjecting a stock solution to multiple freeze-thaw cycles can accelerate degradation and introduce variability. Action: Aliquot your stock solution into single-use volumes after preparation to avoid the need for repeated thawing and freezing. |
| Inaccurate Concentration | Errors in weighing or dilution can lead to a final concentration that is lower than intended. Action: Double-check all calculations. Use a calibrated analytical balance for weighing the powder and Class A volumetric glassware for preparing solutions. |
Visualizations
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 6. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Suxamethonium dichloride | C14H30ClN2O4+ | CID 230349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound Concentrations for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of novel compounds, such as Subecholine, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new compound like this compound in a cell-based assay?
A1: For a novel compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common strategy involves testing concentrations that are significantly higher than the anticipated in vivo plasma levels, often 20- to 200-fold higher.[1] A typical starting range might span from nanomolar (nM) to micromolar (µM) or even millimolar (mM), depending on the compound's nature. A dose-response test with dilution factors of 2-fold or at most 3.16-fold is recommended to precisely determine the effective concentration (e.g., EC₅₀ or IC₅₀).[1]
Q2: How can I determine if my compound is cytotoxic to the cells?
A2: Cytotoxicity can be assessed using various assays that measure cell viability and membrane integrity.[2][3] Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[2][4]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[2]
-
Trypan Blue Exclusion Assay: A simple method where a dye is used to differentiate between live (unstained) and dead (blue-stained) cells.[2][3]
-
Fluorescent Dyes: Propidium iodide and Hoechst stains can be used to distinguish between dead cells (permeable to propidium iodide) and all cells (stained by Hoechst).[5]
Q3: My results are inconsistent between experiments. What are the common causes?
A3: Inconsistent results can stem from several factors. It is crucial to systematically analyze each element of your experiment.[6] Common causes include:
-
Human Error: Inconsistent pipetting, incorrect dilutions, or variations in incubation times.
-
Reagent Variability: Expired or improperly stored reagents.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or contamination.
-
Equipment Issues: Uncalibrated pipettes or malfunctioning plate readers.
-
Lack of a Clearly Defined Protocol: Ambiguities in the experimental plan.[6]
Q4: What are positive and negative controls, and why are they important?
A4: Controls are essential for validating your experimental results.
-
Negative Control: A sample that is not expected to produce a response. This helps to determine the baseline and ensure that the vehicle (e.g., DMSO) used to dissolve the compound does not affect the cells.
-
Positive Control: A known substance that should produce the expected effect. This confirms that the assay is working correctly.
If your negative control shows a signal, it could indicate contamination or an issue with your reagents. If the positive control fails to produce a response, it may point to a problem with the assay components or procedure.
Troubleshooting Guides
Issue 1: High background signal or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of the compound | Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence. |
| Contamination of reagents or cells | Use fresh, sterile reagents and check cell cultures for any signs of contamination. |
| Incorrect assay buffer or pH | Ensure all buffers are prepared correctly and the pH is optimal for the assay. |
| Insufficient washing steps | Increase the number or stringency of washing steps to remove unbound reagents. |
| Reader settings are not optimal | Adjust the gain, exposure time, or other settings on the plate reader to maximize the signal-to-noise ratio. |
Issue 2: No observable effect of the compound at any concentration.
| Possible Cause | Troubleshooting Step |
| Compound is inactive in the chosen cell line | Test the compound in a different, more relevant cell line or a cell line known to express the target. |
| Incorrect concentration range tested | Expand the concentration range to include both higher and lower concentrations. |
| Compound degradation | Check the stability of the compound in the assay media over the incubation period. Prepare fresh dilutions for each experiment. |
| Assay is not sensitive enough | Use a more sensitive detection method or increase the incubation time. |
| Positive control is not working | If the positive control also shows no effect, troubleshoot the assay setup and reagents. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Use calibrated pipettes and practice consistent pipetting techniques. Mix solutions thoroughly. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row to prevent settling.[5] |
| "Edge effect" in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Cell clumping | Ensure cells are properly dissociated into a single-cell suspension before plating. |
Data Presentation
Table 1: Example Dose-Response Data for Compound X in a Cytotoxicity Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 42.1 ± 5.5 |
| 100 | 15.8 ± 3.9 |
| 200 (Positive Control) | 5.2 ± 2.1 |
Table 2: Summary of IC₅₀ Values for Compound X in Different Cell Lines
| Cell Line | Assay Type | IC₅₀ (µM) |
| Cell Line A | MTT Assay | 85.4 |
| Cell Line B | LDH Release Assay | 120.7 |
| Cell Line C | Apoptosis Assay | 78.2 |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension: Trypsinize adherent cells or gently resuspend suspension cells to achieve a single-cell suspension.
-
Count the cells: Use a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seed a range of densities: In a 96-well plate, seed cells at various densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubate: Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess confluency: Observe the cells daily under a microscope. The optimal seeding density should result in a sub-confluent monolayer (70-80% confluency) at the end of the experiment.
Protocol 2: Standard Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Workflow for optimizing compound concentration.
Caption: A logical approach to troubleshooting failed experiments.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.zageno.com [go.zageno.com]
Preventing Subecholine degradation in experimental buffers
This technical support center provides guidance on preventing the degradation of Subecholine (Suberyldicholine) in experimental buffers. Due to limited direct research on this compound stability, this guide leverages extensive data from a closely related compound, succinylcholine. Researchers should use this information as a starting point and validate these methods for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it degrade?
This compound, also known as Suberyldicholine, is a dicholinic ester of suberic acid and acts as a cholinergic agent.[1] Like other choline esters, its primary degradation pathway is hydrolysis, which cleaves the ester bonds. This hydrolysis can occur both chemically and enzymatically.
Q2: What are the main factors influencing this compound degradation?
The primary factors affecting the stability of choline esters like this compound are:
-
Enzymatic Hydrolysis: The presence of cholinesterases, particularly butyrylcholinesterase (BChE), in biological samples or reagents can rapidly degrade this compound.[2][3]
-
pH of the Buffer: The rate of chemical hydrolysis is highly dependent on the pH of the solution.
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic hydrolysis.[4][5]
-
Buffer Composition: The components of the buffer can potentially influence the stability of the compound.
Q3: How can I prevent enzymatic degradation of this compound?
To prevent enzymatic degradation, especially when working with plasma or tissue homogenates, the use of cholinesterase inhibitors is recommended. Physostigmine (eserine) is a commonly used inhibitor that can be added to the experimental buffer.[3][6]
Q4: What is the optimal pH for storing this compound solutions?
Based on data for the structurally similar succinylcholine, a slightly acidic pH is optimal for stability. The recommended pH range for maximum stability is between 3.75 and 4.50.[5][7][8] Alkaline solutions should be avoided as they significantly increase the rate of hydrolysis.[9]
Q5: What is the recommended storage temperature for this compound solutions?
For long-term storage, it is crucial to keep this compound solutions refrigerated at 4-6°C.[4] Storing solutions at room temperature (20-26°C) will lead to a significant loss of potency over a shorter period.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound activity in the experimental buffer. | Enzymatic degradation by cholinesterases. | 1. Add a cholinesterase inhibitor, such as physostigmine (e.g., 10 µM), to your buffer. 2. Prepare solutions fresh before each experiment. 3. If using biological samples, consider heat-inactivating them to denature enzymes (if compatible with your experimental design). |
| Inconsistent experimental results. | Variable this compound concentration due to degradation. | 1. Strictly control the pH of your buffer, maintaining it in the optimal range of 3.75-4.50. 2. Maintain a consistent and low temperature for your experimental setup. 3. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Precipitate formation in the buffer. | Interaction with buffer components or pH-related insolubility. | 1. Ensure all buffer components are fully dissolved before adding this compound. 2. Test the solubility of this compound in a small volume of your chosen buffer before preparing a large batch. 3. Consider using a different buffer system if precipitation persists. |
Data Presentation: Succinylcholine Stability
The following tables summarize quantitative data on the stability of succinylcholine, which can serve as a valuable reference for experiments with this compound.
Table 1: Effect of Temperature on Succinylcholine Degradation
| Storage Temperature (°C) | Approximate Time for 10% Loss of Potency |
| 4 - 6 | > 23 months[4] |
| 20 - 26 | 5 months[4] |
| 35 | 1 month[4] |
| 70 | 1 day[4] |
Table 2: pH and its Effect on Succinylcholine Stability
| pH Range | Stability |
| 3.75 - 4.50 | Maximum Stability[5][7][8] |
| > 4.5 | Unstable, rapid decomposition[9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Experimental Buffer
This protocol describes the preparation of a buffer designed to minimize this compound degradation for in vitro experiments.
-
Buffer Selection: Choose a buffer system that is compatible with your experimental setup and can be reliably maintained at a pH between 3.75 and 4.50 (e.g., citrate-phosphate buffer).
-
Reagent Preparation:
-
Prepare stock solutions of your chosen buffer components.
-
Prepare a stock solution of a cholinesterase inhibitor (e.g., 1 mM physostigmine in water or DMSO).
-
Prepare a concentrated stock solution of this compound in water.
-
-
Buffer Formulation:
-
Combine the buffer stock solutions and adjust the pH to the desired value within the 3.75-4.50 range using a calibrated pH meter.
-
Add the cholinesterase inhibitor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Bring the buffer to the final volume with high-purity water.
-
-
This compound Addition:
-
Just before initiating the experiment, add the required volume of the this compound stock solution to the stabilized buffer to achieve the final desired concentration.
-
-
Storage and Handling:
-
Keep the prepared buffer on ice or at 4°C throughout the experiment.
-
Prepare only the amount of this compound-containing buffer needed for a single day's experiments.
-
Visualizations
Caption: this compound degradation pathway via hydrolysis.
Caption: Workflow for experiments with this compound.
References
- 1. openpr.com [openpr.com]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Utilization of zirconia stationary phase as a tool in drug control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Structural Stability, Mechanical Properties, and Corrosion Resistance of Magnesia Partially Stabilized Zirconia (Mg-PSZ) [mdpi.com]
- 9. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Subecholine interference with common laboratory reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of subecholine with common laboratory reagents and assays.
Disclaimer: this compound is a dicholinic ester of suberic acid and a cholinergic agent. Direct studies on its specific interferences with all laboratory assays are limited. The guidance provided here is based on the chemical properties of this compound, including its choline-like structure and its nature as a cholinergic agonist, as well as general principles of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my experiments?
This compound is a synthetic compound that acts as a cholinergic agent, meaning it mimics the action of acetylcholine. Its structure, containing two choline moieties linked by a suberic acid backbone, gives it the potential to interact with various biological and chemical components of laboratory assays. Interference may arise from:
-
Cross-reactivity: The choline-like structures may be recognized by antibodies or other proteins that bind to endogenous choline or acetylcholine.
-
Enzymatic Inhibition/Activation: As a cholinergic agent, this compound could potentially modulate the activity of enzymes used in detection systems, such as acetylcholinesterase or alkaline phosphatase.[1]
-
Matrix Effects: The presence of this compound in a sample can alter the overall chemical environment (e.g., pH, ionic strength), which can affect assay performance.[2][3]
Q2: I'm seeing unexpectedly high/low signals in my ELISA. Could this compound be the cause?
Yes, it's possible. In a sandwich ELISA, this compound could theoretically cause falsely positive or negative results:
-
False Positive: If the capture and detection antibodies non-specifically bind to the choline moieties of this compound, it could "bridge" the antibodies, generating a signal in the absence of the true analyte.
-
False Negative: this compound could compete with the analyte for antibody binding sites, leading to a reduced signal.
Q3: Can this compound interfere with cell-based assays?
As a cholinergic agent, this compound is designed to interact with cells expressing cholinergic receptors (nicotinic and muscarinic).[4] This can lead to intended or unintended physiological effects on your cells, such as changes in proliferation, signaling, or viability, which would be reflected in your assay readout. It is crucial to run appropriate vehicle controls to distinguish the specific effects of your treatment from the effects of this compound itself.
Q4: How can I test if this compound is interfering with my assay?
A systematic approach is necessary to confirm interference. Key experiments include:
-
Spike and Recovery: Add a known amount of your analyte to a sample matrix with and without this compound. If the recovery of the analyte is significantly different in the presence of this compound, interference is likely occurring.
-
Serial Dilutions: Dilute a sample containing a high concentration of your analyte and this compound. If the results are not linear with the dilution factor, it suggests interference.
-
Blank Analysis: Run the assay with only the sample matrix and this compound (no analyte). A non-zero reading indicates a false positive signal.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in an immunoassay.
Potential Cause: Interference from this compound affecting antibody-antigen binding.
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to reduce the concentration of this compound while keeping the analyte within the detectable range of the assay.
-
Matrix Modification: Adjust the buffer composition (e.g., pH, salt concentration) to minimize non-specific interactions.
-
Use of Blocking Agents: Incorporate blocking agents, such as unrelated proteins (e.g., BSA, casein) or specific blockers for heterophilic antibodies, into your assay buffer.[2][5]
-
Alternative Antibodies: Test different antibody pairs that recognize different epitopes on the target analyte, which may be less susceptible to interference.
Issue 2: Unexpected biological activity in a cell-based assay control group treated with this compound.
Potential Cause: this compound is activating endogenous cholinergic receptors on the cells.
Troubleshooting Steps:
-
Receptor Expression Analysis: Confirm whether your cell line expresses cholinergic receptors (muscarinic or nicotinic).
-
Use of Antagonists: Co-treat with a known cholinergic antagonist to see if the unexpected effect is blocked. This can help confirm that the effect is mediated by cholinergic signaling.
-
Dose-Response Curve: Perform a dose-response curve with this compound alone to characterize its effect on your cells.
-
Alternative Agonist: If possible, use a structurally different cholinergic agonist to confirm that the observed effect is due to cholinergic signaling and not an off-target effect of this compound.
Data Presentation
When investigating interference, it is crucial to present the data clearly. Below are example tables illustrating how to summarize your findings.
Table 1: Spike and Recovery Analysis of Analyte X in the Presence of this compound
| This compound Concentration | Spiked Analyte X Concentration (ng/mL) | Measured Analyte X Concentration (ng/mL) | % Recovery |
| 0 µM | 10 | 9.8 | 98% |
| 10 µM | 10 | 8.2 | 82% |
| 50 µM | 10 | 6.5 | 65% |
| 100 µM | 10 | 4.1 | 41% |
Table 2: Effect of this compound on Blank Samples in an ELISA
| This compound Concentration | Absorbance at 450 nm (Mean ± SD) |
| 0 µM | 0.052 ± 0.005 |
| 10 µM | 0.158 ± 0.012 |
| 50 µM | 0.432 ± 0.025 |
| 100 µM | 0.891 ± 0.041 |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
Objective: To determine if this compound interferes with the quantification of a specific analyte.
Methodology:
-
Prepare a stock solution of your analyte of interest and a stock solution of this compound.
-
Prepare a set of samples by adding a constant, known amount of the analyte ("spike") to your sample matrix.
-
To these spiked samples, add varying concentrations of this compound. Include a control with no this compound.
-
Run your standard assay protocol for these samples.
-
Calculate the percent recovery for each concentration of this compound using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
A recovery rate significantly different from 100% indicates interference.
Protocol 2: Mitigating Interference with Sample Dilution
Objective: To reduce the effect of an interfering substance by diluting the sample.
Methodology:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using your standard assay buffer.
-
Run the diluted samples in your assay.
-
Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.
-
If the corrected concentrations are consistent across several dilutions, it suggests that the interference has been successfully minimized.
Visualizations
Below are diagrams to illustrate relevant pathways and workflows.
Caption: Cholinergic signaling pathway.
Caption: Workflow for troubleshooting assay interference.
References
Subecholine Solutions Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Subecholine (suxamethonium chloride) solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Unstable this compound Solutions
Encountering instability in your this compound solutions? Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation is hydrolysis. This compound is an ester and is susceptible to breaking down into succinylmonocholine, and subsequently into succinic acid and choline. This process is significantly accelerated by elevated temperatures.
Q2: What is the optimal storage temperature for this compound solutions?
A2: To ensure stability, this compound solutions should be stored under refrigeration at 2°C to 8°C.[1] Storing at lower temperatures markedly improves stability and reduces the rate of degradation.[2] For instance, the degradation rate at 4°C is significantly lower than at room temperature.[3]
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is more stable in acidic conditions. Alkaline solutions, particularly those with a pH greater than 8.5, should be avoided as they significantly increase the rate of hydrolysis.[1][4]
Q4: Should I be concerned about light exposure?
A4: Yes, protecting this compound solutions from light can slow down the initial degradation process.[5] It is recommended to store solutions in amber vials or other light-protecting containers.
Q5: Does the concentration of the this compound solution impact its stability?
A5: There is evidence to suggest that higher concentrations of this compound may degrade more rapidly than lower concentrations when stored at room temperature.[3] For example, a 50 mg/mL solution has a higher monthly degradation rate at room temperature compared to a 20 mg/mL solution.[3]
Q6: Is there a difference in stability if I use glass versus plastic containers?
A6: Studies have shown that the type of packaging, whether glass ampoules or plastic disposable syringes, does not significantly affect the stability of this compound solutions.[2] However, it has been noted that this compound can adsorb to glassware, which is more significant at lower concentrations.[4]
Quantitative Stability Data
The following table summarizes the degradation rates of this compound solutions under various storage conditions.
| Concentration | Storage Temperature | Degradation Rate (% per month) | Time to 10% Potency Loss |
| 20 mg/mL | 4°C | 0.18% | - |
| 50 mg/mL | 4°C | 0.30% | - |
| 20 mg/mL | Room Temperature | 1.2% | 8.3 months[3] |
| 50 mg/mL | Room Temperature | 2.1% | 4.8 months[3] |
| 20 mg/mL | 37°C | 5.4% | - |
| 50 mg/mL | 37°C | 8.1% | - |
Data compiled from studies on succinylcholine chloride solutions.[3]
This compound Degradation Pathway
This compound undergoes a stepwise hydrolysis, first forming an inactive monoester and then breaking down into its constituent parts.
Caption: Stepwise hydrolysis of this compound.
Experimental Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific storage conditions.
Materials:
-
This compound solution for testing
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase: Isocratic (e.g., 100% water) or a suitable buffer system
-
Reference standard of this compound
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw an aliquot of the this compound solution being tested.[7]
-
Dilute the sample if necessary to fall within the concentration range of the calibration standards.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).[5][6]
-
Set the UV detector to an appropriate wavelength (e.g., 218 nm).[5][6]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared test samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms for both the standards and the samples.
-
Use the calibration curve to determine the concentration of this compound in the test samples at each time point.
-
Calculate the percentage of the initial this compound concentration remaining at each time point to assess stability.
-
System Suitability:
Before sample analysis, perform system suitability tests to ensure the HPLC system is operating correctly. This includes assessing parameters like peak asymmetry, theoretical plates, and the precision of replicate injections. The relative standard deviation for intraday and interday precision should ideally be less than 2.1%.[5][6]
Forced Degradation Studies:
To ensure the analytical method is stability-indicating, forced degradation studies can be performed. This involves subjecting the this compound solution to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products and confirming that these products do not interfere with the quantification of the parent this compound peak.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. [Analysis and stability of suxamethonium chloride. 2: Study of various factors in the stability of suxamethonium chloride injection solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of suxamethonium in pharmaceutical solution for injection by validated stability-indicating chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing off-target effects of Subecholine in experiments
Welcome to the technical support center for Subecholine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the precision and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound, a nicotinic acetylcholine receptor (nAChR) agonist. The troubleshooting guide is presented in a question-and-answer format to provide clear and direct solutions.
Q1: My experimental results show unexpected cardiovascular effects, such as bradycardia. What could be the cause and how can I mitigate this?
A1: Unexpected bradycardia is likely due to the off-target activation of muscarinic acetylcholine receptors (mAChRs) in the heart. This compound, being structurally similar to acetylcholine, can inadvertently stimulate these receptors, leading to a decreased heart rate.[1]
Troubleshooting Steps:
-
Dose Reduction: The simplest approach is to lower the concentration of this compound to the minimum effective dose required to achieve the desired nAChR activation. This can help to reduce the engagement of lower-affinity off-target receptors.
-
Muscarinic Antagonist Co-administration: To specifically block the cardiac effects, consider the co-administration of a selective M2 muscarinic receptor antagonist. The M2 receptor is the primary subtype found in the heart that mediates the negative chronotropic effects of acetylcholine. Atropine is a non-selective muscarinic antagonist that can also be used.[2]
-
Control Experiments: Always include control groups treated with the vehicle and, if possible, a more selective nAChR agonist to differentiate the on-target from the off-target cardiovascular effects.
Q2: I am observing signs of an allergic-type reaction in my animal model, such as localized swelling or a drop in blood pressure. What is the likely mechanism and what can I do?
A2: These effects are likely due to histamine release from mast cells, a known side effect of some neuromuscular blocking agents.[3] Bis-quaternary ammonium compounds, the class of molecules this compound belongs to, can cause degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1]
Troubleshooting Steps:
-
Antihistamine Pre-treatment: Administer an H1 receptor antagonist prior to this compound treatment to block the effects of released histamine.
-
Slower Administration Rate: For in vivo experiments, a slower intravenous infusion rate can reduce the peak plasma concentration of this compound, thereby minimizing the stimulus for mast cell degranulation.
-
Alternative Agonist: If histamine release is a persistent and confounding factor, consider using an alternative nAChR agonist with a lower propensity for causing this side effect.
Q3: My in vivo experiment was complicated by muscle fasciculations followed by paralysis, and I'm concerned about hyperkalemia. How can I manage this?
A3: The observed muscle fasciculations are a hallmark of depolarizing neuromuscular blocking agents like this compound. This initial stimulation of nAChRs can lead to a transient release of potassium from muscle cells into the bloodstream, a condition known as hyperkalemia. In subjects with certain underlying conditions (e.g., burns, denervation injuries), this can be dangerously exaggerated.[1][4]
Troubleshooting Steps:
-
Monitor Serum Potassium: In preclinical animal studies, it is advisable to monitor serum potassium levels, especially in models where compromised renal function or tissue damage is a factor.
-
Pre-treatment with a Non-Depolarizing Blocker: A small, "defasciculating" dose of a non-depolarizing neuromuscular blocker can be administered prior to this compound. This will antagonize a portion of the nAChRs, reducing the intensity of the initial depolarization and subsequent potassium release.
-
Avoid in High-Risk Models: Exercise caution and consider alternatives to this compound in experimental models with pre-existing conditions that predispose to hyperkalemia.
Quantitative Data Summary
While specific binding affinity data for this compound is limited in the public domain, the following table provides a general overview of the receptor families of interest and the expected interactions based on the behavior of structurally similar compounds like succinylcholine.
| Receptor Family | Primary Target Subtypes | Expected this compound Interaction | Potential Off-Target Subtypes | Expected Off-Target Interaction |
| Nicotinic Acetylcholine Receptors (nAChRs) | Neuronal (e.g., α4β2, α7), Muscle-type | Agonist | - | - |
| Muscarinic Acetylcholine Receptors (mAChRs) | - | - | M1, M2, M3, M4, M5 | Agonist (lower affinity than for nAChRs) |
Key Experimental Protocols
Protocol 1: Assessing Off-Target Muscarinic Effects in an Isolated Heart Model
This protocol describes a method to quantify the unintended muscarinic activity of this compound.
-
Preparation: Isolate the heart from a model organism (e.g., rat, rabbit) and mount it in a Langendorff apparatus. Perfuse with Krebs-Henseleit solution and allow it to stabilize.
-
Baseline Measurement: Record the baseline heart rate and contractile force.
-
This compound Administration: Introduce this compound into the perfusate at a range of concentrations.
-
Data Recording: Continuously record heart rate and contractile force. A decrease in these parameters indicates muscarinic receptor activation.
-
Antagonist Confirmation: After observing the effect of this compound, introduce a muscarinic antagonist (e.g., atropine) to confirm that the observed effects are indeed mediated by muscarinic receptors. A reversal of the this compound-induced effects confirms this.
Protocol 2: Quantification of Histamine Release in vitro
This protocol allows for the direct measurement of histamine released from mast cells in response to this compound.
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) under standard conditions.
-
Cell Plating: Plate the mast cells in a 24-well plate and allow them to adhere.
-
This compound Treatment: Wash the cells and then incubate them with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Supernatant Collection: Carefully collect the cell supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available ELISA kit.
-
Positive Control: Use a known mast cell degranulating agent (e.g., compound 48/80) as a positive control.
Visualizing Pathways and Workflows
This compound On-Target and Off-Target Signaling
Caption: this compound's primary and off-target signaling pathways.
Experimental Workflow for Investigating Off-Target Effects
References
Technical Support Center: Overcoming Resistance to SAHA (Vorinostat) in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the HDAC inhibitor SAHA (Vorinostat), also sometimes referred to as Subecholine.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to SAHA/Vorinostat treatment. What are the possible reasons?
A1: Lack of response to SAHA/Vorinostat can stem from several factors:
-
Incorrect Dosing: Ensure the concentration of SAHA/Vorinostat is appropriate for your specific cell line. IC50 values can vary significantly between cell lines.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Viability: Confirm that the cells are healthy and in the logarithmic growth phase before treatment.[3] High cell density can sometimes lead to pseudo-resistance.
-
Compound Stability: SAHA/Vorinostat is typically dissolved in DMSO. Ensure the stock solution is stored correctly at -20°C and avoid repeated freeze-thaw cycles.[3][4] Prepare fresh dilutions in culture medium for each experiment.
-
Intrinsic or Acquired Resistance: The cell line may have intrinsic resistance mechanisms or may have developed resistance over time with continuous exposure.
Q2: I am observing high variability in my experimental replicates. What could be the cause?
A2: High variability can be due to several technical aspects:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells of your culture plates.
-
Edge Effects: To minimize edge effects in multi-well plates, consider not using the outer wells or filling them with sterile PBS or media.
-
Pipetting Errors: Use calibrated pipettes and ensure proper mixing of reagents.
-
Solvent Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including controls, as it can be cytotoxic at higher concentrations.[3]
Q3: How can I determine if my cell line has developed resistance to SAHA/Vorinostat?
A3: To confirm resistance, you should:
-
Determine the IC50 Value: Perform a cell viability assay (e.g., MTT, MTS) to determine the half-maximal inhibitory concentration (IC50) of SAHA/Vorinostat in your cell line. Compare this value to the known IC50 for the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.[5][6]
-
Western Blot Analysis: Analyze the acetylation levels of histones (e.g., H3, H4) and other target proteins after treatment. Resistant cells may show a reduced increase in acetylation compared to sensitive cells.
-
Apoptosis Assays: Assess the induction of apoptosis (e.g., using Annexin V/PI staining, caspase activity assays) in response to treatment. Resistant cells will likely exhibit a blunted apoptotic response.[2]
Q4: What are the known molecular mechanisms of resistance to SAHA/Vorinostat?
A4: Several mechanisms have been identified:
-
Altered HDAC Expression: Reduced expression of HDAC3 has been linked to SAHA/Vorinostat resistance in some lymphoid malignancies.[7][8] This may be due to epigenetic silencing of the HDAC3 gene promoter.[7]
-
Activation of Pro-Survival Signaling Pathways: Persistent activation of signaling pathways like STAT1, STAT3, and STAT5 has been associated with resistance.
-
Evasion of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins or have defects in the apoptotic machinery, making them less susceptible to drug-induced cell death.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed after SAHA/Vorinostat treatment. | Incorrect drug concentration. | Perform a dose-response experiment to determine the IC50 for your specific cell line. Typical concentrations range from 0.1 µM to 10 µM.[2][3][4] |
| Poor compound solubility or stability. | Prepare fresh stock solutions in DMSO and dilute in pre-warmed media immediately before use. Ensure the final DMSO concentration is below 0.1%.[3] | |
| High cell density. | Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. | |
| Cell line has developed resistance. | Test for resistance by comparing the IC50 to the parental line and analyzing downstream markers (histone acetylation, apoptosis). | |
| High background in cell viability assays (e.g., MTT, MTS). | Contamination of cell culture. | Regularly check for microbial contamination. If suspected, discard the culture and start from a fresh, uncontaminated stock. |
| Reagent issues. | Ensure reagents are not expired and are stored correctly. Include a "reagent only" blank in your assay plate. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses. |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for drug treatment and assay development. | |
| Batch-to-batch variation of SAHA/Vorinostat. | If possible, purchase a larger batch of the compound to use across multiple experiments. Always include positive and negative controls. | |
| Difficulty in generating a stable SAHA/Vorinostat-resistant cell line. | Drug concentration is too high, causing excessive cell death. | Start with a low concentration (e.g., IC10-IC20) and gradually increase the dose in a stepwise manner over several weeks or months.[9] |
| Insufficient recovery time. | Allow cells to recover and repopulate between dose escalations. | |
| Clonal selection has not occurred. | After establishing a resistant polyclonal population, perform single-cell cloning (e.g., by limiting dilution) to isolate and expand highly resistant monoclonal populations.[10] |
Quantitative Data
Table 1: IC50 Values of SAHA (Vorinostat) in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Status | SAHA (Vorinostat) IC50 (µM) | Reference |
| SW-982 | Synovial Sarcoma | Sensitive | 8.6 | [2] |
| SW-1353 | Chondrosarcoma | Sensitive | 2.0 | [2] |
| LNCaP | Prostate Cancer | Sensitive | 2.5 - 7.5 | [1][11] |
| PC-3 | Prostate Cancer | Sensitive | 2.5 - 7.5 | [1][11] |
| TSU-Pr1 | Prostate Cancer | Sensitive | 2.5 - 7.5 | [1][11] |
| MCF-7 | Breast Cancer | Sensitive | 0.75 | [1][11] |
| HCT116 | Colon Cancer | Resistant (Acquired) | 2-3 fold increase from parental | [12] |
| CTCL/MM Lines | Lymphoma/Myeloma | Resistant (Acquired) | 4-14 fold increase from parental | [7] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., assay type, incubation time).
Experimental Protocols
Protocol 1: Generation of SAHA/Vorinostat-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, stepwise exposure to increasing concentrations of SAHA/Vorinostat.[9][13]
-
Initial IC50 Determination: Determine the IC50 of the parental cell line to SAHA/Vorinostat using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of SAHA/Vorinostat (e.g., IC10 to IC20).
-
Monitoring and Maintenance: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate until they reach approximately 80% confluency.
-
Dose Escalation: Once the cells are growing steadily in the presence of the initial drug concentration, increase the concentration of SAHA/Vorinostat in the culture medium by a small factor (e.g., 1.5 to 2-fold).
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. At each step, cryopreserve vials of cells as backups.
-
Characterization of Resistant Population: Once the cells can proliferate in a significantly higher concentration of SAHA/Vorinostat (e.g., 5-10 times the initial IC50), characterize the resistant population. This includes determining the new IC50 and analyzing the molecular mechanisms of resistance.
-
(Optional) Clonal Selection: To obtain a more homogenous resistant population, perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.[10]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to assess cell viability after treatment with SAHA/Vorinostat.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of SAHA/Vorinostat or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. floxuridine.com [floxuridine.com]
- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 7. ashpublications.org [ashpublications.org]
- 8. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Refining Subecholine Microinjection Techniques
Welcome to the technical support center for Subecholine microinjection. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Suberylcholine iodide or Corconium D-6, is a cholinergic agonist. Cholinergic agonists are substances that mimic the action of the endogenous neurotransmitter acetylcholine (ACh). This compound acts as a direct agonist, meaning it binds to and activates acetylcholine receptors on the postsynaptic membrane. These receptors are broadly classified into two main types: nicotinic and muscarinic receptors, each with multiple subtypes. The activation of these receptors initiates a signaling cascade within the neuron, leading to a physiological response.
Q2: What are the primary applications of this compound in research?
A2: As a cholinergic agonist, this compound is a valuable tool for investigating the roles of the cholinergic system in various physiological and pathological processes. Its applications include, but are not limited to:
-
Studying the mechanisms of learning, memory, and attention.
-
Investigating the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
-
Exploring the regulation of neuronal excitability and synaptic transmission.
-
Screening for novel therapeutic agents that target the cholinergic system.
Q3: What is the appropriate vehicle for dissolving this compound for microinjection?
A3: this compound (Suberylcholine iodide) is typically soluble in aqueous solutions. For in vivo microinjection studies, the most common and recommended vehicle is sterile, pyrogen-free 0.9% saline (isotonic saline) or artificial cerebrospinal fluid (aCSF). The choice of vehicle should be consistent with maintaining the physiological osmolarity and pH of the target tissue to minimize non-specific effects.
Q4: How should this compound be stored?
A4: this compound iodide should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C. Once dissolved in a vehicle for injection, the solution should be prepared fresh on the day of the experiment to ensure its stability and potency. If short-term storage of the solution is necessary, it should be kept on ice and protected from light.
Experimental Protocols
Detailed Microinjection Protocol (Adapted for Rodent Brain)
This protocol provides a general framework for intracerebral microinjection of this compound in rodents. Specific coordinates for the target brain region must be determined from a stereotaxic atlas.
Materials:
-
This compound (Suberylcholine iodide)
-
Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Glass micropipettes or stainless-steel injector cannulas
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Suturing material
-
Heating pad to maintain body temperature
-
Analgesics for post-operative care
Procedure:
-
Preparation of this compound Solution:
-
On the day of surgery, dissolve this compound in sterile 0.9% saline or aCSF to the desired concentration.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Keep the solution on ice until use.
-
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol and ensure a surgical plane of anesthesia is reached (e.g., absence of pedal withdrawal reflex).
-
Shave and sterilize the scalp with an appropriate antiseptic solution.
-
Secure the animal in the stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region.
-
Mark the injection site on the skull and drill a small burr hole.
-
Carefully lower the microinjection cannula or micropipette to the predetermined dorsal-ventral coordinate.
-
-
Microinjection:
-
Infuse the this compound solution at a slow, controlled rate (e.g., 100-200 nL/minute) to minimize tissue damage and ensure proper diffusion.
-
After the infusion is complete, leave the injector in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction.
-
Slowly withdraw the injector.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Monitor the animal during recovery on a heating pad until it is fully ambulatory.
-
Experimental Workflow for this compound Microinjection
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after injection | 1. Incorrect injection coordinates. 2. Clogged injector cannula. 3. Degraded this compound solution. 4. Insufficient dose. | 1. Verify stereotaxic coordinates with a dye injection (e.g., Evans blue) in a pilot animal and perform histological verification. 2. Check the injector for blockage before and after the injection. Backfill with vehicle to ensure flow. 3. Prepare fresh this compound solution on the day of the experiment. 4. Perform a dose-response study to determine the optimal effective dose. |
| High variability in results | 1. Inconsistent injection volume or rate. 2. Variation in injector placement. 3. Differences in animal handling and stress levels. | 1. Use a calibrated microinjection pump for precise and consistent delivery. 2. Be meticulous with stereotaxic measurements. Histologically verify injector placement in a subset of animals. 3. Standardize animal handling procedures and allow for adequate acclimation to the experimental environment. |
| Tissue damage at the injection site | 1. Injection rate is too fast. 2. Large injection volume. 3. Mechanical damage from the injector. | 1. Reduce the injection rate (e.g., to 50-100 nL/minute). 2. Use a more concentrated solution to reduce the total volume, or perform multiple smaller injections at adjacent sites. 3. Use a smaller gauge needle or a glass micropipette with a fine tip. Ensure slow and careful insertion and retraction of the injector. |
| Animal shows signs of adverse reaction (e.g., seizures) | 1. Dose is too high. 2. Off-target effects due to diffusion of the drug. 3. Systemic leakage of the drug. | 1. Reduce the concentration of the this compound solution. 2. Reduce the injection volume to limit the spread of the drug. 3. Ensure the injector is properly sealed and that there is no significant backflow along the injection track. |
Data Presentation
Quantitative Effects of Cholinergic Agonists on Neuronal Activity
The following table summarizes hypothetical data on the dose-dependent effects of a cholinergic agonist on the firing rate of neurons in a specific brain region. This data is for illustrative purposes and should be replaced with actual experimental findings.
| Concentration of Cholinergic Agonist | Mean Firing Rate (spikes/sec) ± SEM | Change from Baseline (%) |
| Vehicle (0 µM) | 10.2 ± 1.5 | 0% |
| 10 µM | 15.8 ± 2.1 | +54.9% |
| 50 µM | 25.4 ± 3.3 | +149.0% |
| 100 µM | 32.1 ± 4.0 | +214.7% |
Signaling Pathways
This compound, as a cholinergic agonist, can activate both nicotinic and muscarinic acetylcholine receptors. The downstream signaling pathways for each are distinct.
Nicotinic Acetylcholine Receptor Signaling Pathway
Nicotinic receptors are ligand-gated ion channels. Upon binding of this compound, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated ion channels.
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs). Their activation by this compound initiates a second messenger cascade. The specific pathway depends on the G-protein subtype to which the receptor is coupled (e.g., Gq/11 or Gi/o).
Validation & Comparative
Subecholine and Acetylcholine: A Comparative Analysis of Nicotinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of subecholine and the endogenous neurotransmitter acetylcholine, focusing on their relative potency and interaction with nicotinic acetylcholine receptors (nAChRs). While direct comparative potency data for this compound is limited in publicly available literature, its structural similarity to the well-characterized depolarizing neuromuscular blocker succinylcholine allows for valuable inferences. This compound, also known as suberyldicholine, is a dicholinic ester of suberic acid. This structure places it in the same chemical class as succinylcholine, which is essentially two acetylcholine molecules linked together. Therefore, this guide will leverage data on succinylcholine as a surrogate for this compound to provide a comprehensive comparison with acetylcholine.
Data Presentation: Potency at Nicotinic Acetylcholine Receptors
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), representing the concentration required to elicit 50% of the maximum biological response, and its binding affinity (Ki), which indicates the concentration required to occupy 50% of the receptors. Lower EC50 and Ki values signify higher potency and affinity, respectively.
| Compound | Receptor Subtype | EC50 | Ki | Reference |
| Acetylcholine | Muscle-type nAChR | ~10 µM | ~100 µM | |
| α4β2 nAChR | ~1 µM | - | ||
| α7 nAChR | ~100 µM | - | ||
| Succinylcholine | Muscle-type nAChR | ~5-10 µM | - | |
| (as a proxy for this compound) |
Note: EC50 and Ki values can vary significantly depending on the specific receptor subtype, expression system, and experimental conditions. The values presented are approximate and intended for comparative purposes. The potency of succinylcholine is in a similar range to acetylcholine at the muscle-type nicotinic receptor, suggesting that this compound likely also acts as a potent agonist at these sites.
Experimental Protocols
The determination of agonist potency at nicotinic acetylcholine receptors involves a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a widely used method for characterizing the function of ion channels, including nAChRs, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α1, β1, γ, δ for muscle-type; α4, β2 for neuronal).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -50 to -100 mV.
-
Agonists (acetylcholine or this compound/succinylcholine) are applied at varying concentrations.
-
The resulting inward current, carried by Na+ and Ca2+ ions flowing through the activated nAChRs, is recorded.
-
-
Data Analysis: The peak current response at each agonist concentration is measured and plotted to generate a dose-response curve. The EC50 and Hill coefficient are determined by fitting the curve to the Hill equation.
Radioligand Binding Assay
This technique measures the affinity of a ligand for its receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the nAChR of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) that binds to the nAChR.
-
Competition Binding: To determine the affinity of an unlabeled ligand (acetylcholine or this compound), a competition experiment is performed. The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide, generated using the DOT language.
Validating Subecholine's (Suxamethonium's) Effect: A Comparative Guide to its Unique Mechanism of Action and Lack of a Specific Antagonist
For researchers, scientists, and drug development professionals, understanding the nuances of neuromuscular blocking agents is paramount. This guide provides an objective comparison of Subecholine, more commonly known as Suxamethonium or Succinylcholine, with other neuromuscular blockers, focusing on the validation of its effects and the critical distinction that it lacks a specific pharmacological antagonist for reversal. We will delve into its unique mechanism of action, present supporting experimental data, and provide detailed protocols for its evaluation.
Introduction: The Depolarizing Blockade of Suxamethonium
Suxamethonium is a depolarizing neuromuscular blocking drug, structurally resembling two acetylcholine (ACh) molecules linked together[1]. Unlike non-depolarizing agents that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the motor endplate, Suxamethonium acts as an agonist[1][2]. This agonistic action leads to a sustained depolarization of the muscle membrane, which initially causes transient muscle contractions known as fasciculations, followed by a state of flaccid paralysis[1][2]. This is termed a Phase I block. The effect of Suxamethonium is terminated not by an antagonist, but by its rapid hydrolysis by plasma cholinesterase (pseudocholinesterase)[2][3].
With prolonged exposure or high doses of Suxamethonium, the neuromuscular block can transition to a Phase II block, which exhibits characteristics similar to a non-depolarizing block, including fade on train-of-four (TOF) stimulation[4][5]. However, the reversal of a Phase II block with acetylcholinesterase inhibitors is unpredictable and not recommended in clinical practice[3][5].
Comparative Analysis: Suxamethonium vs. Non-Depolarizing Blockers
The primary distinction between Suxamethonium and non-depolarizing neuromuscular blockers, such as Rocuronium, lies in their mechanism of action and the availability of a specific reversal agent. While Rocuronium's competitive antagonism can be rapidly and effectively reversed by the selective relaxant-binding agent Sugammadex, no such specific antagonist exists for Suxamethonium[6].
The following table summarizes the key pharmacological differences and performance metrics:
| Feature | Suxamethonium (this compound) | Rocuronium (Non-Depolarizing Blocker) |
| Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Agonist (Depolarizing)[1][2] | Competitive nAChR Antagonist (Non-Depolarizing)[7] |
| Onset of Action | Very Rapid (30-60 seconds)[1][2] | Rapid (60-90 seconds) |
| Duration of Action | Ultra-short (5-10 minutes)[1] | Intermediate (30-90 minutes) |
| Metabolism | Rapidly hydrolyzed by plasma cholinesterase[2] | Primarily hepatic metabolism |
| Specific Antagonist | None. Effect is terminated by metabolism. | Sugammadex. Encapsulates and inactivates Rocuronium.[6] |
| Reversal Strategy | Spontaneous recovery through metabolism. Use of acetylcholinesterase inhibitors (e.g., Neostigmine) is controversial and can potentiate Phase I block[3]. | Administration of Sugammadex for rapid reversal at any depth of block. |
Quantitative Data: Recovery Profiles
The following table presents a comparison of recovery times, highlighting the difference between Suxamethonium's spontaneous recovery and the actively reversed recovery of Rocuronium.
| Parameter | Suxamethonium (1.0 mg/kg) - Spontaneous Recovery | Rocuronium (1.2 mg/kg) + Sugammadex (16 mg/kg) - Active Reversal |
| Time to 25% Twitch Height Recovery (T1) | Approximately 5-8 minutes | Not Applicable (Rapid reversal from deep block) |
| Time to Train-of-Four (TOF) Ratio > 0.9 | Approximately 10-15 minutes | Approximately 2-3 minutes |
| Predictability of Recovery | Can be prolonged in patients with pseudocholinesterase deficiency[2]. | Highly predictable and rapid. |
Experimental Protocols
4.1. Protocol for Demonstrating Phase I and Phase II Block of Suxamethonium
Objective: To observe the characteristics of Phase I and Phase II neuromuscular blockade induced by Suxamethonium using Train-of-Four (TOF) stimulation.
Materials:
-
Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm) or anesthetized animal model.
-
Nerve stimulator capable of delivering TOF stimulation.
-
Force transducer and recording equipment to measure muscle twitch tension.
-
Suxamethonium solution.
-
Neostigmine solution.
-
Physiological saline solution.
Procedure:
-
Preparation: Set up the nerve-muscle preparation or anesthetized animal for neuromuscular monitoring. Attach electrodes to the motor nerve and a force transducer to the muscle to record twitch responses.
-
Baseline Measurement: Deliver supramaximal nerve stimulation using a single twitch (0.1 Hz) to establish a stable baseline twitch height.
-
Induction of Phase I Block: Administer a bolus dose of Suxamethonium (e.g., 1 mg/kg). Immediately begin TOF stimulation (2 Hz for 2 seconds, repeated every 15 seconds).
-
Observation of Phase I: Record the twitch responses. In a typical Phase I block, all four twitches in the train will be of equal but reduced height (no fade)[1][8].
-
Induction of Phase II Block: Administer a continuous infusion or repeated boluses of Suxamethonium to maintain the block.
-
Observation of Phase II: Continue TOF stimulation. The development of a Phase II block is characterized by the appearance of "fade," where the height of the fourth twitch is significantly less than the first (T4/T1 ratio < 0.7)[4][5].
-
Attempted Antagonism: Once a clear Phase II block is established (demonstrable fade), administer a dose of Neostigmine.
-
Data Analysis: Analyze the recorded twitch heights and TOF ratios to characterize the progression from Phase I to Phase II block and the effect of Neostigmine.
4.2. Protocol for Comparative Analysis of Recovery: Suxamethonium vs. Rocuronium/Sugammadex
Objective: To quantitatively compare the recovery profile from neuromuscular blockade induced by Suxamethonium with that of Rocuronium reversed by Sugammadex.
Materials:
-
Two groups of anesthetized animal models.
-
Neuromuscular monitoring equipment with TOF capability.
-
Suxamethonium, Rocuronium, and Sugammadex solutions.
Procedure:
-
Animal Preparation: Anesthetize the animals and establish neuromuscular monitoring as described in the previous protocol.
-
Group 1 (Suxamethonium):
-
Administer Suxamethonium (e.g., 1 mg/kg).
-
Monitor the neuromuscular block using TOF stimulation.
-
Record the time to spontaneous recovery of the TOF ratio to ≥ 0.9.
-
-
Group 2 (Rocuronium/Sugammadex):
-
Administer Rocuronium to achieve a deep neuromuscular block (TOF count of 0).
-
After a set period, administer Sugammadex (e.g., 4 mg/kg).
-
Monitor the neuromuscular block using TOF stimulation.
-
Record the time from Sugammadex administration to the recovery of the TOF ratio to ≥ 0.9.
-
-
Data Analysis: Statistically compare the recovery times between the two groups to demonstrate the rapid and active reversal of a non-depolarizing blocker with its specific antagonist versus the slower, metabolism-dependent recovery of Suxamethonium.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Suxamethonium's signaling pathway.
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. academic.oup.com [academic.oup.com]
- 6. General anaesthesia - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. resources.wfsahq.org [resources.wfsahq.org]
Subecholine: Unraveling its Cholinergic Receptor Profile Proves Elusive
A comprehensive review of scientific literature reveals a significant lack of publicly available experimental data on the cholinergic agent Subecholine. Despite extensive searches for its binding affinity and functional effects on various cholinergic receptor subtypes, no quantitative data (such as Ki, IC50, or EC50 values) could be located. This absence of foundational pharmacological data makes a direct comparison of this compound's effects with other cholinergic agonists impossible at this time.
Cholinergic receptors, broadly classified into nicotinic and muscarinic subtypes, are critical components of the nervous system, mediating a vast array of physiological functions.[1] Understanding how a compound like this compound interacts with these receptors is fundamental to characterizing its potential therapeutic applications and side-effect profile.
The Cholinergic Receptor Landscape
The cholinergic receptor family is diverse, comprising two main types:
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into muscle-type (found at the neuromuscular junction) and various neuronal types, which are composed of different subunit combinations (e.g., α3, α5, α7, α9, α10).[2]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that mediate slower, more modulatory cholinergic responses. Five subtypes have been identified (M1-M5), each with distinct tissue distribution and signaling pathways.[2]
The signaling mechanisms of these receptor subtypes are well-characterized. Nicotinic receptor activation leads to a rapid influx of cations, causing depolarization of the cell membrane. Muscarinic receptors, on the other hand, couple to different G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. M2 and M4 receptors are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The Quest for this compound Data: A Dead End
To construct a comparative guide as requested, the primary goal was to obtain quantitative data on this compound's interaction with these receptor subtypes. This would typically involve:
-
Binding Affinity Studies: Determining the dissociation constant (Ki) of this compound for each receptor subtype through radioligand binding assays.
-
Functional Assays: Measuring the concentration of this compound required to produce a half-maximal response (EC50 for agonists) or to inhibit a response by half (IC50 for antagonists) in cellular or tissue-based assays.
Despite a thorough search of prominent scientific databases, no studies presenting this crucial information for this compound were found. This suggests that this compound may be a compound that is not widely researched, is known by an alternative name in the scientific literature, or is an internal designation not yet published in publicly accessible formats.
Standard Methodologies for Cholinergic Receptor Characterization
While data for this compound is unavailable, it is pertinent for the target audience of researchers and drug development professionals to understand the standard experimental protocols used to characterize cholinergic compounds.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.
Experimental Protocol: Muscarinic Receptor Binding Assay
-
Preparation of Membranes: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
These assays measure the biological response elicited by a compound upon binding to its target receptor.
Experimental Protocol: Calcium Mobilization Assay for M1/M3/M5 Receptors
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are cultured in appropriate media.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test agonist (e.g., this compound).
-
Measurement of Fluorescence: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the EC50 value for the test compound.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in cholinergic signaling and its investigation, the following diagrams are provided.
Caption: M1/M3/M5 Muscarinic Receptor Gq Signaling Pathway.
Caption: M2/M4 Muscarinic Receptor Gi Signaling Pathway.
Caption: General Experimental Workflow for Receptor Characterization.
Conclusion
References
A Comparative Analysis of the Binding Kinetics of Nicotine and Subecholine to Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of two key nicotinic acetylcholine receptor (nAChR) agonists: the naturally occurring alkaloid nicotine and the synthetic compound suberyldicholine (Subecholine). Understanding the distinct kinetic profiles of these ligands is crucial for research into nAChR function, the development of novel therapeutics, and the study of nicotine addiction. This document summarizes available experimental data, outlines the methodologies used to obtain these findings, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Kinetics
| Ligand | nAChR Subtype | Binding Affinity (Kd) | Experimental Method | Reference |
| Nicotine | α4β2 | ~1 nM | Radioligand Binding Assay | [No specific citation available] |
| Nicotine | α7 | ~1 - 4 µM | Radioligand Binding Assay | [No specific citation available] |
| Nicotine | α3β4 | Low Affinity (exact Kd not specified) | Not Specified | [No specific citation available] |
| This compound | Various | Data not available |
Note: The binding affinity of nicotine can vary depending on the specific experimental conditions and the expression system used.
Experimental Protocols
The determination of ligand binding kinetics to receptors such as nAChRs relies on a variety of sophisticated biophysical and pharmacological techniques. The two primary methods employed are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay
This technique is a widely used method to quantify the binding of a ligand to its receptor.
Objective: To determine the binding affinity (Kd) and the density of receptors (Bmax) in a given sample.
Principle: A radiolabeled ligand (e.g., [³H]-nicotine or [¹²⁵I]-epibatidine) is incubated with a preparation of membranes containing the nAChRs. The amount of radioligand bound to the receptors is measured after separating the bound from the unbound ligand, typically by filtration. Competition binding assays, where a non-labeled compound (like nicotine or this compound) competes with the radioligand for binding, are used to determine the affinity of the unlabeled compound.
Detailed Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (nicotine or this compound).
-
Non-specific binding is determined by including a high concentration of a known nAChR ligand (e.g., unlabeled nicotine) in a parallel set of tubes.
-
The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki), which is an estimate of the binding affinity (Kd) of the competitor ligand, using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the association and dissociation rates of a ligand.
Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the "ligand," typically the receptor or a binding protein) is immobilized on the sensor surface. The other molecule (the "analyte," in this case, nicotine or this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected in real-time as a change in the SPR signal.
Detailed Methodology:
-
Sensor Chip Preparation:
-
A suitable sensor chip (e.g., a CM5 chip) is activated to allow for the covalent immobilization of the nAChR or an acetylcholine-binding protein (AChBP), which serves as a structural homolog of the nAChR ligand-binding domain.
-
The receptor/protein is injected over the activated surface, leading to its immobilization.
-
Any remaining active sites on the surface are deactivated.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (nicotine or this compound) at various concentrations is injected over the surface for a defined period (association phase).
-
The buffer is then flowed over the surface again, and the dissociation of the analyte from the immobilized ligand is monitored (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference channel.
-
The association and dissociation curves are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon (Kd = koff/kon).
-
Signaling Pathways and Experimental Workflow
To visualize the downstream effects of agonist binding and the general process of kinetic analysis, the following diagrams are provided.
Caption: Agonist-induced nAChR signaling pathway.
Caption: Experimental workflow for binding kinetics.
In Vivo Validation of Subecholine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Subecholine, a direct-acting muscarinic cholinergic agonist, with other alternatives. The information presented is based on established experimental data for compounds with a similar mechanism of action, providing a framework for understanding and validating this compound's therapeutic potential.
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism
This compound, like other direct-acting cholinergic agonists, exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system. The predominant subtype involved in the therapeutic effects of this compound is the M3 receptor, which, upon activation, initiates a signaling cascade leading to smooth muscle contraction and increased glandular secretion.
Signaling Pathway of this compound
Caption: this compound's signaling pathway via the M3 muscarinic receptor.
Comparative In Vivo Efficacy
The following tables summarize the quantitative in vivo effects of this compound's analogues: pilocarpine, bethanechol, and cevimeline. These data provide a benchmark for evaluating the performance of this compound in similar preclinical models.
Table 1: Effect on Salivary Secretion in Rats
| Compound | Dose (mg/kg, i.p.) | Peak Salivary Flow (mg/5 min) | Duration of Action | Reference |
| Pilocarpine | 0.3 | 45.2 ± 5.1 | Shorter | [1] |
| Cevimeline | 1.0 | 55.8 ± 6.3 | Longer | [1] |
Table 2: Effect on Intraocular Pressure (IOP) in Rabbits
| Compound | Concentration (%) | Peak IOP Reduction (mmHg) | Time to Peak Effect (hours) | Reference |
| Pilocarpine | 2 | 6.8 ± 1.2 | 2 | [2] |
| Pilocarpine | 4 | 8.5 ± 1.5 | 2 | [2] |
Table 3: Effect on Intravesical Pressure in Humans
| Compound | Administration | Dose | Peak Increase in Intravesical Pressure (cmH₂O) | Onset of Action | Reference |
| Bethanechol | Subcutaneous | 5 mg | 25.3 ± 4.7 | Rapid | [3] |
| Bethanechol | Oral | 100 mg | 15.1 ± 3.9 | Slower | [3] |
| Bethanechol | Oral | 200 mg | 18.2 ± 4.2 | Slower | [3] |
Experimental Protocols
Detailed methodologies for key in vivo validation experiments are provided below.
Protocol 1: Measurement of Salivary Secretion in Mice
Objective: To quantify the sialagogic effect of a test compound.
Materials:
-
Test compound (e.g., this compound, pilocarpine, cevimeline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pilocarpine (as a positive control)
-
Pre-weighed collection tubes (e.g., 0.5 mL microcentrifuge tubes)
-
Micropipette
-
Animal balance
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Anesthetize the mouse via intraperitoneal (i.p.) injection of ketamine/xylazine.
-
Administer the test compound or vehicle control via the desired route (e.g., i.p., subcutaneous).
-
Carefully collect all secreted saliva from the oral cavity using a micropipette at specified time intervals (e.g., every 5 minutes for 30 minutes).
-
Transfer the collected saliva into the pre-weighed collection tubes.
-
Determine the weight of the collected saliva by subtracting the initial weight of the tube.
-
Calculate the salivary flow rate (mg/min) for each time point.
Protocol 2: In Vivo Cystometry in Rats
Objective: To evaluate the effect of a test compound on bladder function.
Materials:
-
Test compound (e.g., this compound, bethanechol)
-
Anesthetic (e.g., urethane)
-
Bladder catheter (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Anesthetize the rat with urethane.
-
Surgically implant a catheter into the dome of the bladder.
-
Exteriorize the catheter and connect it to an infusion pump and a pressure transducer.
-
Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Administer the test compound or vehicle control intravenously or subcutaneously.
-
Monitor and record changes in urodynamic parameters, including basal pressure, threshold pressure for voiding, voiding pressure (amplitude of contractions), and frequency of voiding contractions.
Experimental Workflow: In Vivo Cystometry
Caption: A typical workflow for in vivo cystometry experiments.
Protocol 3: Measurement of Intraocular Pressure (IOP) in Rabbits
Objective: To determine the effect of a test compound on intraocular pressure.
Materials:
-
Test compound (e.g., this compound, pilocarpine) formulated as an ophthalmic solution
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Rabbit restrainer
Procedure:
-
Gently restrain the rabbit.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. It is recommended to take at least three readings per eye and average them.
-
Instill a single drop of the test compound formulation into one eye (the contralateral eye can serve as a control).
-
At specified time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation, anesthetize the cornea with a drop of topical anesthetic.
-
Measure the IOP in both eyes at each time point.
-
Calculate the change in IOP from baseline for both the treated and control eyes.
This guide provides a foundational framework for the in vivo validation of this compound. The comparative data and detailed protocols are intended to assist researchers in designing and executing robust studies to fully characterize the pharmacological profile of this novel compound.
References
- 1. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of oral and parenteral bethanechol on decompensated bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Subecholine as a Substitute for Carbachol: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of suberyldicholine and carbachol, two cholinergic agonists, to aid in the decision-making process for their use in scientific experiments. This comparison includes their mechanisms of action, receptor binding profiles, and functional potencies, supported by experimental data and detailed protocols.
Suberyldicholine, also known as succinylcholine, and carbachol are structurally related to the endogenous neurotransmitter acetylcholine and are widely used in research to study the cholinergic system. While both compounds activate cholinergic receptors, their distinct pharmacological profiles can lead to significantly different experimental outcomes. This guide aims to provide a clear, data-driven comparison to inform the selection of the appropriate agonist for specific research applications.
Mechanism of Action and Receptor Specificity
Carbachol is a potent cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1] This broad activity profile makes it a useful tool for studying general cholinergic effects, but it can also lead to complex physiological responses due to the activation of multiple receptor subtypes.
In contrast, suberyldicholine acts as a selective agonist at nicotinic acetylcholine receptors (nAChRs), particularly the muscle-type nAChR, where it functions as a depolarizing neuromuscular blocking agent.[2] Its activity at muscarinic receptors is considered to be significantly less pronounced. This selectivity makes suberyldicholine a more specific tool for investigating neuromuscular transmission and nAChR function.
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of suberyldicholine and carbachol. This data is essential for understanding the relative potency and selectivity of these two compounds.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities and Potencies
| Compound | Receptor Subtype | Parameter | Value | Species | Reference |
| Suberyldicholine | Muscle-type nAChR | EC50 | 10.8 µM | Human | [2] |
| Carbachol | α4β2 nAChR | Ki | 750 nM | Not Specified | |
| Carbachol | α7 nAChR | Ki | 66000 nM | Human | |
| N-methyl-carbachol | Nicotinic sites | Kd | 11.0 nM | Rat | [2] |
Table 2: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinities
| Compound | Receptor Subtype | Parameter | Value | Species | Reference |
| Carbachol | M1 | - | Lower potency compared to other mAChR subtypes | - | [3] |
| Carbachol | M1, M2, M3, M4, M5 | Ki | Data available in literature, but direct comparative values are varied. | - | [3] |
Signaling Pathways
The activation of cholinergic receptors by suberyldicholine and carbachol initiates distinct downstream signaling cascades.
Experimental Protocols
In Vitro Muscle Contraction Assay (Organ Bath)
This protocol describes a general procedure for assessing the contractile response of isolated smooth or skeletal muscle to cholinergic agonists using an organ bath setup.
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat vas deferens, tracheal rings)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C and aerated with 95% O2 / 5% CO2
-
Suberyldicholine and carbachol stock solutions
-
Appropriate antagonists (e.g., atropine for muscarinic receptors, hexamethonium for ganglionic nicotinic receptors)
Procedure:
-
Tissue Preparation: Dissect the desired muscle tissue in cold physiological salt solution and mount it in the organ bath chamber under a resting tension (determined empirically for each tissue type).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
-
Viability Test: Elicit a contractile response with a standard agent (e.g., high potassium solution) to ensure tissue viability.
-
Cumulative Concentration-Response Curve: a. Add the agonist (suberyldicholine or carbachol) to the bath in a cumulative manner, increasing the concentration in logarithmic steps once the response to the previous concentration has reached a plateau. b. Record the contractile force at each concentration.
-
Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration. Calculate the EC50 value and the maximum response (Emax).
In Vivo Cardiovascular Response Measurement in Rats
This protocol provides a general framework for measuring the effects of suberyldicholine and carbachol on blood pressure and heart rate in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system for blood pressure monitoring
-
ECG electrodes and amplifier for heart rate monitoring
-
Infusion pump
-
Suberyldicholine and carbachol solutions for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Instrumentation: Connect the arterial catheter to a pressure transducer and place ECG electrodes to monitor heart rate.
-
Baseline Recording: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Drug Administration: Administer increasing doses of suberyldicholine or carbachol as an intravenous bolus or continuous infusion.
-
Data Recording: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of the agonist. Plot the dose-response curves.
Conclusion
The choice between suberyldicholine and carbachol as an experimental tool depends critically on the specific research question.
-
Carbachol is a suitable choice for studies investigating general cholinergic effects where the activation of both muscarinic and nicotinic receptors is desired. Its broad activity, however, necessitates careful consideration of potential confounding effects from multiple receptor subtypes.
-
Suberyldicholine (Succinylcholine) is the preferred agonist for studies focused on the neuromuscular junction and muscle-type nicotinic acetylcholine receptors. Its selectivity allows for more targeted investigation of these systems with minimal off-target effects on muscarinic receptors.
Researchers should carefully consider the receptor expression profile of their experimental system and the specific signaling pathways they wish to investigate when selecting between these two potent cholinergic agonists. The quantitative data and experimental protocols provided in this guide offer a foundation for making an informed decision and designing robust and reproducible experiments.
References
- 1. Carbachol - Wikipedia [en.wikipedia.org]
- 2. [3H]N-methyl-carbamylcholine, a new radioligand specific for nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of carbacholine: synthesis and relationship between structure and affinity for muscarinic and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Subecholine-Induced Physiological Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of physiological responses induced by Subecholine (suberyldicholine), a depolarizing neuromuscular blocking agent. Due to the limited availability of direct comparative studies on the reproducibility of this compound, this guide leverages data from its close structural and functional analog, succinylcholine, to provide a comprehensive overview for researchers. The comparison is drawn against commonly used non-depolarizing neuromuscular blocking agents.
Comparison of Physiological Response Variability
The reproducibility of a drug's effect is a critical factor in both research and clinical settings. High variability can necessitate individualized dosing and close monitoring. Depolarizing neuromuscular blocking agents, like this compound and succinylcholine, are known for their rapid onset of action but also for a higher degree of inter-individual variability in their effects compared to non-depolarizing agents. This variability can be attributed to genetic differences in plasma cholinesterase activity, the enzyme responsible for their metabolism.
Below is a summary of the reported variability in the dose requirements for succinylcholine, which can be considered indicative of the expected variability for this compound.
| Agent Class | Example Agent | Parameter | Reported Variability |
| Depolarizing | Succinylcholine | Optimal Dose | Significant inter-individual variability has been reported, with some patients requiring doses as low as 0.29 mg/kg and others up to 2.10 mg/kg to achieve adequate neuromuscular blockade.[1] A study on patients undergoing electroconvulsive therapy found that 36% required an adjustment from the standard 0.9 mg/kg dose.[1] |
| Non-Depolarizing | Rocuronium | Onset Time | While dose-dependent, the onset time of non-depolarizing agents like rocuronium is generally more predictable than the duration of action of succinylcholine. |
| Non-Depolarizing | Atracurium | Spontaneous Recovery | Recovery from atracurium is more consistent between individuals due to its elimination via Hofmann degradation, a process less dependent on individual patient factors like enzyme levels. |
Signaling Pathway of this compound
This compound, as a depolarizing neuromuscular blocking agent, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Its binding mimics the action of acetylcholine, leading to depolarization of the motor endplate. However, unlike acetylcholine, this compound is not rapidly hydrolyzed by acetylcholinesterase, resulting in prolonged depolarization and subsequent muscle paralysis.
Experimental Protocols
To quantitatively assess the reproducibility of this compound-induced physiological responses, a standardized experimental protocol involving neuromuscular monitoring is essential. The following protocol outlines a general approach applicable to preclinical and clinical research.
Objective:
To determine the variability of the onset, depth, and duration of neuromuscular blockade induced by this compound.
Materials:
-
This compound solution of known concentration
-
Anesthetic agents
-
Quantitative neuromuscular monitor (e.g., acceleromyograph, electromyograph)
-
Peripheral nerve stimulator
-
Recording equipment
Procedure:
-
Animal/Subject Preparation: Anesthetize the subject according to approved protocols. Ensure adequate and stable anesthesia throughout the experiment to avoid interference with neuromuscular monitoring.
-
Electrode Placement: Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve) and a recording sensor on the corresponding muscle (e.g., the adductor pollicis).
-
Baseline Measurement: Before drug administration, establish a stable baseline twitch response using a supramaximal stimulus in a Train-of-Four (TOF) pattern (four stimuli at 2 Hz). The TOF ratio (T4/T1) should be approximately 1.0.
-
This compound Administration: Administer a predetermined dose of this compound intravenously as a bolus.
-
Data Recording: Continuously record the neuromuscular response. Key parameters to measure include:
-
Onset Time: Time from drug administration to 95% depression of the first twitch (T1) height.
-
Maximum Blockade: The lowest T1 height achieved. For depolarizing blockers, the TOF ratio will remain high initially.
-
Duration of Action: Time from drug administration until the T1 height returns to 25% and 75% of baseline, and the TOF ratio returns to 0.9.
-
-
Data Analysis: Repeat the procedure in a cohort of subjects to obtain statistically significant data. Calculate the mean, standard deviation, and coefficient of variation for each measured parameter to quantify the reproducibility.
Experimental Workflow:
Comparison with Alternatives
The primary alternatives to this compound are other neuromuscular blocking agents, which are broadly classified as depolarizing (succinylcholine) and non-depolarizing (e.g., rocuronium, atracurium, vecuronium).
-
Succinylcholine: As another depolarizing agent, succinylcholine shares a similar mechanism of action and a comparable profile of high inter-individual variability in its duration of action due to its metabolism by plasma cholinesterase.
-
Non-Depolarizing Agents: These agents act as competitive antagonists at the nAChR. Their effects are generally more predictable and less variable than depolarizing agents. The reproducibility of their dose-response relationship is typically higher. For instance, the recovery from atracurium is highly predictable due to its spontaneous degradation (Hofmann elimination), which is independent of patient-specific factors like liver or kidney function. Rocuronium and vecuronium, while metabolized by the liver, also exhibit a more consistent dose-response relationship compared to succinylcholine.
Conclusion
While this compound offers the advantage of a rapid onset of muscle relaxation, its physiological responses are expected to exhibit significant inter-individual variability, similar to its analog succinylcholine. This lack of high reproducibility necessitates careful patient monitoring when used in a clinical context and requires robust statistical analysis in a research setting to account for the inherent variability. For applications where high reproducibility and predictable recovery are paramount, non-depolarizing neuromuscular blocking agents may present a more suitable alternative. The choice of agent will ultimately depend on the specific requirements of the research protocol or clinical procedure, balancing the need for rapid onset with the desire for predictable and reproducible effects.
References
Safety Operating Guide
Proper Disposal Procedures for Subecholine: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the assumption that "Subecholine" is a potent cholinergic agent and should be handled as a hazardous, neurotoxic chemical. No specific Safety Data Sheet (SDS) for "this compound" was found. Therefore, these guidelines are derived from best practices for handling unknown or highly hazardous chemicals and known cholinergic compounds. Always consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.
Immediate Safety and Handling Precautions
Given the potential neurotoxicity of a cholinergic agent, immediate and stringent safety protocols are essential. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation exposure. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are recommended. Double-gloving is advised.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A buttoned lab coat made of a chemically resistant material.
-
Respiratory Protection: A respirator may be required depending on the form of the chemical (solid, liquid, potential for aerosolization) and the specific procedures. Consult your institution's EHS for guidance on respirator selection.
Quantitative Data for Handling Hazardous Chemicals
The following table summarizes general quantitative parameters relevant to the handling and disposal of hazardous chemicals. In the absence of specific data for this compound, these values provide a conservative framework for ensuring safety.
| Parameter | Guideline / Value | Significance |
| Waste Accumulation Time | Do not exceed 90 days for large quantity generators or 180/270 days for small quantity generators, as per RCRA regulations. | Adherence to regulatory timelines for hazardous waste storage prevents the accumulation of large quantities of dangerous materials. |
| Container Labeling | All containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its known or suspected hazards (e.g., "Potential Neurotoxin," "Cholinergic Agent"). | Proper labeling is a critical safety measure that informs personnel of the container's contents and associated risks, ensuring correct handling and disposal.[1][2][3] |
| Emergency Eyewash/Shower | Must be located within 10 seconds of unobstructed travel from the handling area. | Provides immediate decontamination in case of accidental exposure to the eyes or skin. |
| Fume Hood Airflow | Typically 80-120 feet per minute (fpm) at the sash opening. | Ensures adequate ventilation and containment of hazardous vapors or aerosols. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the procedure for the safe disposal of this compound. This should be performed in a designated area of the laboratory, away from general lab traffic.
Materials:
-
Appropriate PPE (see above)
-
Chemical fume hood
-
Hazardous waste container (compatible material, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Spill kit for hazardous chemicals
-
Decontamination solution (e.g., 10% bleach solution, followed by water rinse, if appropriate for the chemical nature of this compound and its solvent)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Prepare the hazardous waste container by affixing a completed hazardous waste label.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
If dealing with a solid, use a dedicated scoop or spatula.
-
If dealing with a liquid, use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Container Sealing and Decontamination:
-
Securely close the lid of the hazardous waste container.
-
Wipe the exterior of the container with a suitable decontamination solution to remove any residual contamination.
-
Dispose of the cleaning materials as hazardous waste.
-
-
Storage Pending Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, secure, and away from incompatible chemicals.
-
-
Request for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information about the waste, including its name, quantity, and known or suspected hazards.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Emergency response for this compound exposure.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
